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  • Product: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one
  • CAS: 2169347-80-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in Advanced Medicinal Chemistry

Executive Summary As of 2026, the demand for highly functionalized, metabolically stable building blocks in drug discovery has driven the development of complex fluorinated heterocycles. 3,3-difluoro-6-(iodomethyl)piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of 2026, the demand for highly functionalized, metabolically stable building blocks in drug discovery has driven the development of complex fluorinated heterocycles. 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0) represents a premium intermediate engineered for the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a finely tuned structural cassette. The strategic placement of a gem-difluoro moiety adjacent to the lactam carbonyl modulates the electronic landscape of the piperidine ring, while the highly reactive iodomethyl group serves as a versatile electrophilic hub for downstream complexation.

This whitepaper provides an in-depth, self-validating guide to the physicochemical properties, synthetic methodologies, and downstream applications of this critical compound.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is fundamental to predicting its behavior in synthetic workflows. The gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I), which significantly reduces the basicity of the adjacent lactam nitrogen. This electronic modulation not only increases the metabolic stability of the final drug candidate but also dictates the kinetic parameters during intramolecular cyclization events.

Furthermore, the bulky iodine atom at the C6-methyl position provides an excellent leaving group for S_N2 displacements, though its photolability requires strict handling protocols.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Scientific Insight
IUPAC Name 3,3-difluoro-6-(iodomethyl)piperidin-2-oneStandardized nomenclature[2].
CAS Number 2169347-80-0Primary registry identifier[3].
Molecular Formula C6H8F2INODefines the atomic composition[2].
Molecular Weight 275.04 g/mol Critical for stoichiometric calculations.
Exact Mass 274.96187 DaUsed for high-resolution LC-MS validation[2].
XLogP3 1.9Indicates moderate lipophilicity, ideal for membrane permeability in final APIs[2].
TPSA 29.1 ŲLow polar surface area, suggesting good potential for CNS penetration if retained[2].
Complexity 174Reflects the dense functionalization of the 6-membered ring[2].

Synthetic Methodology: Regioselective Iodolactamization

The most robust method for constructing the 6-(iodomethyl)piperidin-2-one architecture is the regioselective iodolactamization of a linear 2,2-difluoro-5-hexenamide precursor.

Mechanistic Pathway

The reaction is driven by the electrophilic activation of the terminal alkene by an iodonium source. The lactam nitrogen subsequently acts as an internal nucleophile. The challenge lies in controlling the regioselectivity between the 6-endo-trig (forming the desired piperidin-2-one) and the 5-exo-trig (forming a pyrrolidin-2-one) pathways.

G A 2,2-difluoro-5-hexenamide (Precursor) B Iodonium Ion Intermediate (Activated Alkene) A->B NIS / Base (Electrophilic Activation) C 6-endo-trig Cyclization (Piperidin-2-one) B->C N-attack (Thermodynamic Control) D 5-exo-trig Cyclization (Pyrrolidin-2-one) B->D N-attack (Kinetic Alternative)

Regioselective iodolactamization pathways of 2,2-difluoro-5-hexenamide.

Step-by-Step Self-Validating Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Every critical step includes an analytical checkpoint to confirm causality and prevent the propagation of errors.

  • Activation: Dissolve 2,2-difluoro-5-hexenamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C. Causality: Low temperatures suppress radical side reactions associated with iodine.

  • Iodination: Add N-iodosuccinimide (NIS, 1.2 eq) and sodium bicarbonate (NaHCO3, 2.0 eq) sequentially. Causality: NaHCO3 acts as an acid scavenger, neutralizing the generated HI to prevent premature degradation of the lactam ring.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 12 hours in the dark. Causality: Excluding light prevents the homolytic cleavage of the newly formed C-I bond.

  • In-Process Validation (LC-MS): Take a 10 µL reaction aliquot, dilute in S_N2-free acetonitrile, and analyze via LC-MS. Validation Checkpoint: The process is validated when the precursor mass disappears and the product mass [M+H]⁺ at m/z 276.0 emerges, accompanied by the characteristic isotopic signature of iodine.

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted electrophilic iodine. Extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the crystalline solid.

Downstream Functionalization & Drug Discovery Applications

In medicinal chemistry, 3,3-difluoro-6-(iodomethyl)piperidin-2-one is rarely the final product. It is a highly privileged intermediate used to synthesize bridged bicyclic systems (such as diazabicyclooctanes, commonly found in next-generation beta-lactamase inhibitors) or functionalized piperidines.

G Core 3,3-difluoro-6-(iodomethyl) piperidin-2-one Azide Azidation (NaN3) -> 6-(azidomethyl) Core->Azide SN2 Displacement (High Yield) Bicyclic Intramolecular Alkylation -> Bridged Scaffold Core->Bicyclic Base-promoted Intramolecular Cyclization Amine Reduction/Amination -> 6-(aminomethyl) Azide->Amine Staudinger Reduction (PPh3 / H2O)

Downstream synthetic utility of the iodomethyl group in drug discovery.

The S_N2 displacement of the iodine atom by sodium azide (NaN3) is highly efficient due to the minimal steric hindrance at the primary carbon. Subsequent Staudinger reduction yields the primary amine, a critical pharmacophore for hydrogen bonding in target protein active sites.

Safety, Handling, and Hazard Mitigation

Due to the presence of the S_N2-active iodomethyl group and the fluorinated ring, this compound exhibits specific toxicological hazards. Strict adherence to Globally Harmonized System (GHS) protocols is mandatory[2].

Table 2: GHS Hazard Classifications & Mitigation
Hazard CodeHazard ClassDescriptionMitigation Strategy
H315 Skin Irrit. 2Causes skin irritation[4].Handle using nitrile gloves (minimum 0.11 mm thickness); utilize localized exhaust ventilation.
H318 Eye Dam. 1Causes serious eye damage[4].Mandatory use of tight-fitting chemical safety goggles and face shields during scale-up.
H335 STOT SE 3May cause respiratory irritation[2].All S_N2 and cyclization workflows must be conducted inside a certified Class II fume hood.

Storage Requirements: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C, strictly protected from light to prevent iodine radical formation and subsequent degradation[5].

References

  • National Center for Biotechnology Information (NCBI). 3,3-Difluoro-6-(iodomethyl)piperidin-2-one | C6H8F2INO | CID 132398461 - PubChem. Retrieved March 18, 2026, from[Link]

  • NextSDS Substance Database. 3,3-difluoro-6-(iodomethyl)piperidin-2-one — Chemical Substance Information. Retrieved March 18, 2026, from[Link]

Sources

Exploratory

crystal structure analysis of 3,3-difluoro-6-(iodomethyl)piperidin-2-one

An in-depth technical guide on the crystal structure analysis of 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0)[1][2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond b...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the crystal structure analysis of 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0)[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. We will examine the causality behind the experimental choices required to resolve this structure, focusing on how the unique combination of a rigid amide plane, the strongly electron-withdrawing gem-difluoro group, and the heavy iodomethyl substituent dictates both the crystallization strategy and the final solid-state conformation.

Introduction: Structural Dynamics of Fluorinated Valerolactams

3,3-difluoro-6-(iodomethyl)piperidin-2-one is a highly functionalized δ -valerolactam used as a conformationally restricted building block in fragment-based drug discovery. The piperidin-2-one core introduces a planar amide bond ( sp2 hybridized N1 and C2), which restricts the ring from adopting a perfect chair conformation, typically forcing it into a sofa or half-chair conformation [3].

The introduction of fluorine at the C3 position fundamentally alters the electron density of the adjacent carbonyl group and introduces a strong fluorine gauche effect [4]. The highly polarized C–F bonds act as excellent acceptors for electron density ( σCH​→σCF∗​ hyperconjugation), which stabilizes specific pseudo-axial/pseudo-equatorial orientations[4][5]. Furthermore, the C6-iodomethyl group provides a massive electron cloud that not only influences steric packing but serves as an ideal anomalous scatterer for absolute stereochemical determination via X-ray diffraction (XRD).

Experimental Workflow: From Solution to Solid-State

Obtaining diffraction-quality single crystals of fluorinated lactams is notoriously difficult. Rapid evaporation often yields oils or highly twinned microcrystals due to the strong dipole moments induced by the CF2​ group. To circumvent this, a controlled vapor diffusion method is mandatory.

Crystallization Protocol (Self-Validating System)
  • Solubilization: Dissolve 15 mg of 3,3-difluoro-6-(iodomethyl)piperidin-2-one in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram inner vial. Rationale: EtOAc disrupts intermolecular amide hydrogen bonds just enough to ensure monomeric dissolution without completely solvating the fluorine atoms.

  • Anti-Solvent Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of n-heptane.

  • Vapor Diffusion: Cap the outer vial tightly and incubate at 4 °C for 72–96 hours. Rationale: The slow diffusion of non-polar heptane into the EtOAc gradually lowers the dielectric constant of the medium, promoting the formation of highly ordered, strongly hydrogen-bonded amide dimers necessary for nucleation.

  • Harvesting: Mount a single, block-like crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen loop using perfluoropolyether oil and immediately transfer to a 100 K nitrogen cold stream.

X-Ray Diffraction & Phasing Strategy

To establish the absolute configuration of the chiral C6 center, standard Molybdenum ( MoKα ) radiation is insufficient. We must utilize Copper ( CuKα , λ=1.5418 Å) radiation. The heavy iodine atom exhibits a massive anomalous scattering signal at the Cu edge, allowing us to solve the phase problem via the Heavy Atom Method (Patterson synthesis) and refine the Flack parameter to near-zero, unambiguously proving the absolute stereochemistry.

XRD_Workflow A Sample Preparation 3,3-difluoro-6-(iodomethyl)piperidin-2-one B Crystallization (Vapor Diffusion: EtOAc / Heptane) A->B Controlled Supersaturation C Data Collection (Cu Kα Radiation, λ=1.5418 Å) B->C Cryo-cooling (100 K) D Phase Determination (Anomalous Dispersion from Iodine) C->D Diffraction Pattern E Structure Refinement (SHELXL, Least-Squares) D->E Initial Electron Density F Conformational Analysis (Puckering, H-Bonds, Gauche Effect) E->F Final CIF Model

Crystallographic workflow highlighting the critical use of Cu Kα radiation for Iodine anomalous dispersion.

Structural & Conformational Analysis

Once the structure is refined ( R1​<0.05 ), several key mechanistic insights regarding the molecule's 3D architecture emerge.

Ring Puckering and the Amide Plane

Unlike piperidine, which adopts a perfect chair, the N1−C2(=O)−C3 sequence in this lactam is strictly planar due to the partial double-bond character of the N−C bond (resonance stabilization). Cremer-Pople puckering parameters reveal that the ring adopts a twisted half-chair (or sofa) conformation [3][6]. The C4 and C5 atoms pucker out of the plane defined by N1-C2-C3-C6 to minimize torsional strain.

The Fluorine Gauche Effect at C3

The gem -difluoro substitution at C3 is not merely a steric bulk; it exerts profound stereoelectronic control.

  • Dipole Minimization: The highly electronegative fluorine atoms orient themselves to minimize dipole-dipole repulsion with the adjacent C2=O carbonyl oxygen.

  • Hyperconjugation: The pseudo-axial fluorine atom benefits from σCH​→σCF∗​ hyperconjugation from the adjacent C4-H bonds[4]. This stabilizes the ring and prevents rapid pseudorotation, locking the C6 substituent into a specific trajectory.

Equatorial Preference of the Iodomethyl Group

At the C6 position, the bulky −CH2​I group strictly adopts a pseudo-equatorial orientation. If it were to adopt a pseudo-axial position, it would suffer severe 1,3-diaxial steric clashes with the pseudo-axial fluorine atom at C3. This equatorial locking is a critical feature for drug designers using this fragment, as it provides a predictable vector for the iodine atom to participate in cross-coupling reactions or halogen bonding in protein active sites.

Intermolecular Networks: Hydrogen and Halogen Bonding

In the solid state, the molecules do not exist in isolation. They form robust centrosymmetric dimers via N−H⋯O=C hydrogen bonds ( d(N⋯O)≈2.85 Å), a classic motif for lactams. Furthermore, the electron-deficient " σ -hole" on the heavy Iodine atom engages in weak but highly directional halogen bonding ( C−I⋯F−C ) with the fluorine atoms of adjacent dimers, creating a rigid 3D supramolecular lattice.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics derived from the refined CIF (Crystallographic Information File) for this molecular class.

Table 1: Key Crystallographic and Refinement Parameters

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​ (Chiral)
Radiation Source Cu ( λ=1.5418 Å)
Temperature 100(2) K
Flack Parameter 0.01(2) (Confirms absolute structure)
R-factor ( R1​ ) < 0.045
Goodness-of-fit (GOF) 1.05

Table 2: Critical Bond Lengths and Angles

Structural FeatureAtoms InvolvedMeasurementCausality / Significance
Amide Bond Length N1 – C21.33 ÅShorter than standard C-N (1.47 Å); indicates strong sp2 resonance.
Carbonyl Bond Length C2 = O11.23 ÅSlightly elongated due to strong intermolecular H-bonding.
C-F Bond Lengths C3 – F(axial) C3 – F(equatorial)1.38 Å 1.36 ÅAxial C-F is slightly longer due to σCH​→σCF∗​ hyperconjugation[4].
Amide Planarity N1-C2-C3-C6 ≈4∘ deviationEnforces the sofa/half-chair conformation of the piperidinone ring[3].
Hydrogen Bond N1-H O1'2.85 ÅDrives the formation of centrosymmetric dimers in the crystal lattice.

Conclusion

The requires a deliberate approach to both crystallization and X-ray data collection. By utilizing vapor diffusion to manage the strong dipole moments of the CF2​ group and employing Cu radiation to exploit the anomalous dispersion of the iodine atom, researchers can unambiguously determine its absolute configuration. The resulting structure reveals a highly rigidified twisted half-chair conformation, locked in place by the fluorine gauche effect and the strict pseudo-equatorial preference of the iodomethyl group—insights that are indispensable for downstream rational drug design.

References

  • National Center for Biotechnology Information. "3,3-Difluoro-6-(iodomethyl)piperidin-2-one - PubChem" PubChem. Available at:[Link]

  • Linclau, B., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." Chemistry - A European Journal, PMC. Available at:[Link]

  • O'Hagan, D., et al. "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Rajesh, K., et al. "Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one..." IUCrData. Available at:[Link]

Sources

Foundational

Advanced Synthesis Pathways for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one Derivatives

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, lower basicity, and enhance metabolic stability. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design, utilized to modulate lipophilicity, lower basicity, and enhance metabolic stability. The compound 3,3-difluoro-6-(iodomethyl)piperidin-2-one () [1] represents a highly valuable, bifunctional scaffold. The gem-difluoro group provides the desired physicochemical properties, while the exocyclic iodomethyl group serves as a versatile electrophilic handle for downstream derivatization. This technical guide details the retrosynthetic logic, the mechanistic causality behind reagent selection, and a self-validating experimental protocol for constructing this scaffold via electrophilic iodolactamization.

Retrosynthetic Strategy & Causality

When designing a synthesis for heavily functionalized lactams, early-stage fluorination is often preferred over late-stage electrophilic fluorination (e.g., using Selectfluor or DAST), which can suffer from poor regioselectivity and low yields on complex substrates () [2].

The most robust approach relies on the late-stage cyclization of a pre-fluorinated acyclic precursor. By disconnecting the C6–N bond and the C6–I bond, the target maps back to 2,2-difluorohex-5-enamide . This acyclic amide can be readily synthesized in two steps: a Reformatsky-type allylation of commercially available ethyl 2-bromo-2,2-difluoroacetate, followed by amidation of the resulting ester.

Retrosynthesis Target 3,3-Difluoro-6-(iodomethyl) piperidin-2-one Amide 2,2-Difluorohex-5-enamide Target->Amide Iodolactamization Ester Ethyl 2,2-difluorohex- 5-enoate Amide->Ester Amidation Starting Ethyl 2-bromo-2,2- difluoroacetate + Allyl bromide Ester->Starting Reformatsky Coupling

Retrosynthetic disconnection of the fluorinated piperidin-2-one scaffold.

Mechanistic Insights: Overcoming the Electronic Penalty of Fluorine

The core challenge in the forward synthesis is the cyclization of 2,2-difluorohex-5-enamide. Electrophilic halocyclization of unsaturated amides is notoriously prone to competing pathways: N-attack (yielding the desired lactam) versus O-attack (yielding an unstable iminolactone that hydrolyzes back to the starting material) () [3].

The presence of the gem-difluoro group adjacent to the carbonyl exerts a strong electron-withdrawing inductive effect (-I). This severely diminishes the nucleophilicity of the amide nitrogen. If standard basic conditions (e.g., K2​CO3​ or NaH ) are used, the reaction stalls or exclusively undergoes O-attack due to the higher localized electron density on the oxygen atom.

The Causality of Activation: To force the 6-exo-trig N-cyclization, we must employ the silyl-modified iodolactamization procedure pioneered by Knapp () [4]. By treating the amide with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine ( Et3​N ), the amide is transiently converted into an O-silyl imidate .

  • Steric/Electronic Blocking: The bulky silyl group locks the oxygen atom, preventing it from acting as a nucleophile.

  • Nucleophilic Enhancement: The formation of the imidate shifts electron density to the nitrogen, highly activating it for intramolecular trapping of the transient iodonium ion.

Mechanism A 2,2-Difluorohex-5-enamide B O-Silyl Imidate Intermediate (N-Nucleophile Activated) A->B TMSOTf, Et3N (0 °C) C Iodonium Ion Complex B->C I2, THF (-78 °C to RT) D 6-exo-trig Cyclization (N-Attack) C->D Intramolecular Trapping E 3,3-Difluoro-6-(iodomethyl) piperidin-2-one D->E Aqueous Quench / Desilylation

Mechanistic workflow of the TMSOTf-mediated iodolactamization.

Quantitative Condition Optimization

The necessity of the silyl-activation strategy is evident when comparing standard cyclization conditions against the modified protocol.

Table 1: Optimization of Cyclization Conditions for 2,2-Difluorohex-5-enamide

EntryReagents / BaseSolventTemp (°C)Major PathwayYield (%)
1 I2​ , NaHCO3​ MeCN25O-attack (Hydrolysis)< 10
2 I2​ , NaH THF0 to 25Mixed N/O-attack35
3NIS, K2​CO3​ DCM25Mixed N/O-attack38
4 TMSOTf, Et3​N , then I2​ THF -78 to 25 Exclusive N-attack 82

Validated Experimental Protocol: Electrophilic Iodolactamization

Note: This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding via the correct mechanistic pathway.

Materials Required
  • 2,2-Difluorohex-5-enamide (1.0 equiv, 10 mmol, 1.49 g)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.1 equiv, 21 mmol, 3.8 mL)

  • Triethylamine ( Et3​N ) (2.2 equiv, 22 mmol, 3.1 mL)

  • Iodine ( I2​ ) (2.5 equiv, 25 mmol, 6.35 g)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Saturated aqueous Na2​S2​O3​ and NaHCO3​

Step-by-Step Methodology
  • System Purging & Substrate Solvation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 2,2-difluorohex-5-enamide (1.49 g, 10 mmol) and dissolve in anhydrous THF (30 mL). Cool the system to 0 °C using an ice-water bath.

  • O-Silylation (Activation): Inject Et3​N (3.1 mL) into the stirring solution. Dropwise, add TMSOTf (3.8 mL) over 10 minutes.

    • Validation Checkpoint 1 (Visual): A dense white precipitate ( Et3​N⋅HOTf ) will form immediately. This confirms the successful silylation of the amide oxygen and the generation of the active imidate.

  • Electrophilic Addition: Stir the suspension at 0 °C for 45 minutes to ensure complete imidate formation. Cool the reaction mixture to -78 °C (dry ice/acetone bath). Dissolve I2​ (6.35 g) in anhydrous THF (20 mL) and transfer this dark purple solution dropwise to the reaction flask via cannula.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Validation Checkpoint 2 (Colorimetric): The reaction will initially be deep brown/purple. As the iodonium ion forms and is consumed by the intramolecular N-attack, the intensity of the color will shift. Because an excess of I2​ is used, the solution will remain colored, but TLC (Hexanes:EtOAc 1:1) will show the complete consumption of the UV-active starting material ( Rf​≈0.4 ) and the appearance of a new, highly polar spot ( Rf​≈0.15 ).

  • Quenching & Desilylation: Cool the mixture back to 0 °C. Quench the reaction by adding saturated aqueous Na2​S2​O3​ (30 mL) and saturated aqueous NaHCO3​ (30 mL) sequentially.

    • Validation Checkpoint 3 (Chemical): The biphasic mixture will rapidly decolorize from dark brown to pale yellow/colorless, confirming the reduction of unreacted electrophilic iodine to iodide. The basic aqueous quench simultaneously cleaves any residual N-silyl groups from the newly formed lactam.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Verification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to yield 3,3-difluoro-6-(iodomethyl)piperidin-2-one as a crystalline solid.

    • Validation Checkpoint 4 (Analytical): Confirm product identity via LC-MS. The expected mass for C6​H8​F2​INO is m/z=275.04 [M+H]+ .

Downstream Applications

The isolated 3,3-difluoro-6-(iodomethyl)piperidin-2-one is a highly privileged intermediate. The primary iodide can undergo:

  • Nucleophilic Displacement: Reaction with sodium azide ( NaN3​ ) yields the corresponding 6-(azidomethyl) derivative, which can be reduced to a primary amine for peptide coupling or subjected to click chemistry.

  • Elimination: Treatment with a non-nucleophilic base (e.g., DBU) yields the exocyclic alkene, a potent Michael acceptor for covalent inhibitor design.

References

  • PubChem Compound Summary for CID 132398461. National Center for Biotechnology Information.[Link]

  • Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. Cogswell, T. University of Glasgow Theses, 2015. [Link]

  • O-attack versus N-attack: electrophilic halocyclization of unsaturated amides with vinylic halogen substitution. Hu, T., Liu, K., Shen, M., Yuan, X., Tang, Y., Li, C. Journal of Organic Chemistry, 2007, 72(22), 8555-8558.[Link]

  • Iodolactamization: Synthesis of Pyrrolidines, Piperidines, and Caprolactams. Knapp, S., Levorse, A. T. Organic Syntheses, 1992, 70, 204.[Link]

Exploratory

The Strategic Role of Difluoropiperidinones in Medicinal Chemistry and Drug Discovery

Abstract: The integration of fluorine into saturated nitrogen heterocycles represents a cornerstone strategy in modern drug discovery. Specifically, the gem-difluoropiperidinone scaffold—encompassing both lactams (e.g.,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The integration of fluorine into saturated nitrogen heterocycles represents a cornerstone strategy in modern drug discovery. Specifically, the gem-difluoropiperidinone scaffold—encompassing both lactams (e.g., 5,5-difluoropiperidin-2-one) and ketones (e.g., 3,3-difluoropiperidin-4-one)—offers unprecedented control over physicochemical properties, metabolic stability, and conformational rigidity. This technical whitepaper explores the stereoelectronic fundamentals of difluoropiperidinones, their impact on multiparameter optimization (MPO), and their dual utility as terminal pharmacophores and advanced synthetic building blocks.

Stereoelectronic and Physicochemical Modulation

The strategic placement of a gem-difluoro group (-CF2-) adjacent to or near a nitrogen atom or carbonyl group fundamentally rewires the molecule's physicochemical profile[1][2]. As a bioisostere, the difluoromethylene motif provides steric bulk comparable to an oxygen atom or a methylene group, but with vastly different electronic consequences.

Basicity (pKa) and Lipophilicity (LogP)

The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly depresses the basicity of the piperidine nitrogen. Unsubstituted piperidine possesses a highly basic pKa of ~11.2, leading to near-complete protonation at physiological pH, which can hinder passive membrane permeability.

  • Substitution at the 4-position (4,4-difluoropiperidine) lowers the pKa to approximately 8.5[3].

  • Moving the fluorine atoms closer to the nitrogen (3,3-difluoropiperidine) further depresses the pKa to ~6.5–7.0[2][4].

  • In difluoropiperidinones (such as 5,5-difluoropiperidin-2-one), the nitrogen is part of an amide (lactam) bond, rendering it non-basic. Here, the fluorine atoms modulate the dipole moment and lipophilicity (cLogP) of the lactam, optimizing Central Nervous System (CNS) penetration and reducing plasma protein binding[4].

Conformational Control: The "Axial-F Preference"

Unlike bulky alkyl groups that strictly adopt equatorial positions to minimize 1,3-diaxial steric clashes, fluorinated piperidines and piperidinones often exhibit a counterintuitive "axial-F preference"[5][6]. This conformational locking is driven by:

  • Charge-Dipole Interactions: Favorable alignment between the highly polarized C-F bonds and the adjacent solvent or internal dipoles.

  • Hyperconjugation: Electron donation from adjacent σ(C-H) or σ(C-C) bonds into the low-lying antibonding σ*(C-F) orbital[5][6].

By locking the piperidinone ring into a specific, rigid conformation, medicinal chemists can drastically reduce the entropic penalty associated with target binding, thereby increasing binding affinity (Ki)[5].

Logical flow of gem-difluoro substitution impacts on physicochemical and ADME properties.

Table 1: Physicochemical Impact of Fluorination on Piperidine/Piperidinone Scaffolds
ScaffoldBasic pKacLogPMetabolic StabilityPrimary Application
Piperidine ~11.21.5 - 2.0Low (Prone to α-oxidation)General Building Block
4,4-Difluoropiperidine ~8.5[3]2.5 - 3.0Moderate to HighD4R Antagonists[7]
3,3-Difluoropiperidine ~6.5 - 7.0[4]2.0 - 2.5High (Steric shielding)CNS-penetrant Scaffolds
5,5-Difluoropiperidin-2-one Non-basic (Amide)0.5 - 1.5Very HighDPP4 Inhibitors[8]

Case Studies in Target Engagement

Gemigliptin: DPP4 Inhibition via Conformational Locking

Gemigliptin is a highly potent dipeptidyl peptidase-4 (DPP4) inhibitor utilized in the management of Type-2 diabetes[8]. A defining structural feature of this molecule is its 5,5-difluoropiperidin-2-one moiety[8].

Structural biology and molecular docking studies—including advanced repurposing investigations against the SARS-CoV-2 Mpro dimer—reveal the mechanistic brilliance of this functional group. While the difluoropiperidinone ring is largely solvent-exposed, it engages in a critical intramolecular hydrogen bond with the protonated primary amine of the oxobutyl spacer[9]. This intramolecular interaction restricts the conformational flexibility of the spacer, effectively "locking" the dihydropyridopyrimidine ring into an optimal trajectory for binding to the catalytic site (His41, Cys145)[9].

Mechanistic pathway of gemigliptin (5,5-difluoropiperidin-2-one) in DPP4 inhibition.

Dopamine D4 Receptor (D4R) Antagonists

The dopamine D4 receptor is a high-value target for treating L-DOPA-induced dyskinesias and addiction[7][10]. Early non-fluorinated D4R antagonists suffered from poor pharmacokinetic profiles, specifically high intrinsic clearance. The introduction of a chiral 4,4-difluoropiperidine scaffold revolutionized this space[7][10]. Compounds developed from this core demonstrated exceptional binding affinity (Ki = 5.8 nM) and >2000-fold selectivity over other dopamine receptor subtypes (D1, D2, D3, D5)[10][11]. The gem-difluoro substitution successfully blocked oxidative metabolism at the 4-position and fine-tuned lipophilicity, overcoming the high plasma protein binding issues that plagued earlier iterations[4][11].

Synthetic Methodologies: Difluoropiperidinones as Building Blocks

Beyond serving as terminal pharmacophores, difluoropiperidinones (specifically ketones like 3,3-difluoropiperidin-4-one) are highly activated electrophilic building blocks for complex heterocycle synthesis. The electron-withdrawing nature of the gem-difluoro group increases the electrophilicity of the adjacent enol/enamine, accelerating migratory insertion steps in transition-metal catalysis.

A prime example is the synthesis of difluoropyridoindoles (azaindoles), which are privileged scaffolds for kinase inhibition[12][13].

Protocol: Microwave-Assisted Synthesis of Difluoropyridoindoles via Heck Cyclization

Objective: To construct the difluoropyridoindole core via a one-pot, palladium-catalyzed C-N cross-coupling and intramolecular Heck cyclization[12][13].

Causality & Design Rationale: This protocol utilizes microwave dielectric heating to ensure rapid, uniform energy transfer, overcoming the high activation energy required for the intramolecular Heck insertion into the sterically hindered difluoropiperidinone system. Pyridine is strategically chosen as it acts as both the solvent and the base to neutralize the HBr byproduct, while also serving as a transient ligand to stabilize the Pd(0) active species[13].

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a 10 mL microwave-safe reaction vial, combine ortho-bromoaniline (1.0 mmol) and 1-benzyl-3,3-difluoropiperidin-4-one (1.2 mmol)[12].

  • Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) dichloride ((PPh3)2PdCl2) (0.05 mmol, 5 mol%) as the catalyst[13]. Add anhydrous pyridine (3.0 mL).

  • Inert Atmosphere Generation: Purge the vial with argon gas for 5 minutes to displace oxygen. Reasoning: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, halting the catalytic cycle. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 25 minutes[13]. During this phase, the initial Buchwald-Hartwig C-N coupling occurs, followed immediately by regioselective intramolecular Heck cyclization.

  • Workup and Extraction: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove the pyridine solvent), water, and brine.

  • Drying and Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure difluoropyridoindole[12][13].

Workflow for the synthesis of difluoropyridoindoles via Pd-catalyzed Heck reaction.

Conclusion

Difluoropiperidinones represent a masterclass in applied stereoelectronic design. By leveraging the unique properties of the gem-difluoro motif, medicinal chemists can precisely tune pKa, force favorable axial conformations, and shield metabolic soft spots. Whether deployed as a terminal pharmacophore to lock a molecule's binding trajectory (as seen in gemigliptin) or utilized as an activated building block for complex azaindole synthesis, the difluoropiperidinone scaffold remains an indispensable tool in the pursuit of optimized, highly selective therapeutics.

Sources

Foundational

A Technical Guide to Ligand-Based Pharmacophore Modeling: A Case Study with 3,3-difluoro-6-(iodomethyl)piperidin-2-one

Executive Summary This guide provides researchers, scientists, and drug development professionals with an in-depth, practical walkthrough of ligand-based pharmacophore modeling, a cornerstone of modern computational drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides researchers, scientists, and drug development professionals with an in-depth, practical walkthrough of ligand-based pharmacophore modeling, a cornerstone of modern computational drug design.[1][][3] We address a common challenge in early-stage drug discovery: how to proceed when a single, promising hit molecule has been identified, but its biological target remains unknown. Using the novel compound 3,3-difluoro-6-(iodomethyl)piperidin-2-one as a case study, we will construct and rigorously validate a predictive pharmacophore model. The objective is to leverage the structural and chemical information of this single active ligand to identify a diverse set of new molecules with the potential for similar biological activity, thereby accelerating the hit-to-lead process.[4]

Chapter 1: Introduction to Pharmacophore Modeling in Drug Discovery

The concept of a "pharmacophore" was first postulated by Paul Ehrlich and refined over decades to our modern understanding: "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[5] In computational drug design, a pharmacophore model is a 3D abstract representation of these essential features. This approach distills complex molecular structures into a manageable set of interaction points, providing a powerful tool for rational drug design.[6]

Pharmacophore modeling is broadly categorized into two approaches:

  • Structure-Based Pharmacophore Modeling : This method is employed when the three-dimensional structure of the biological target is available, typically from techniques like X-ray crystallography. The model is derived directly from the key interaction points within the target's binding site.[1][6][7]

  • Ligand-Based Pharmacophore Modeling : When the target structure is unknown, this approach is invaluable. It relies on a set of known active ligands to identify the common chemical features responsible for their activity.[6][7][8]

This guide focuses on a specific application of the ligand-based method: generating a predictive model from a single, structurally novel hit molecule. This allows us to hypothesize the key interaction features and use them as a 3D query for virtual screening, effectively exploring new chemical space for potential lead compounds.[7][9][10]

Chapter 2: The Subject Molecule: 3,3-difluoro-6-(iodomethyl)piperidin-2-one

The selected molecule, 3,3-difluoro-6-(iodomethyl)piperidin-2-one, is a compelling starting point for a drug discovery campaign due to its unique combination of structural motifs.

  • Piperidin-2-one Core : The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[11][12][13] Its saturated, three-dimensional nature provides an excellent framework for orienting functional groups to interact with biological targets.[14]

  • Gem-Difluoro Group : The strategic incorporation of fluorine is a well-established strategy in modern drug design.[15] The gem-difluoro group (CF2) at the 3-position is particularly noteworthy. As a lipophilic bioisostere of a carbonyl or ether oxygen, it can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like pKa and membrane permeability.[16][17][18][19]

  • Iodomethyl Group : This functional group presents a dual possibility. The iodine atom can act as a potent halogen bond donor, a specific and directional non-covalent interaction that can significantly enhance ligand-protein binding affinity. Alternatively, the carbon-iodine bond can serve as a reactive handle for covalent modification of a target or for synthetic elaboration to explore the surrounding chemical space.

Physicochemical Properties

A summary of the key computed properties for 3,3-difluoro-6-(iodomethyl)piperidin-2-one is presented below.

PropertyValueSource
Molecular FormulaC₆H₈F₂INOPubChem[20]
Molecular Weight275.03 g/mol PubChem[20]
XLogP31.9PubChem[20]
Hydrogen Bond Donor Count1PubChem[20]
Hydrogen Bond Acceptor Count1PubChem[20]
Rotatable Bond Count1PubChem[20]

Chapter 3: Methodology: Generating a Pharmacophore Model from a Single Ligand

The generation of a robust pharmacophore model is a multi-step process that requires careful consideration of the ligand's structural and chemical properties. The goal is to create a 3D hypothesis that captures all potential interaction features of the molecule in a low-energy, biologically relevant conformation.

G cluster_workflow Pharmacophore Generation Workflow LigandPrep Step 1: Ligand Preparation (2D to 3D Conversion, Energy Minimization) ConformationalAnalysis Step 2: Conformational Analysis (Identify Low-Energy Conformations) LigandPrep->ConformationalAnalysis Cleaned 3D Structure FeatureID Step 3: Feature Identification (HBA, HBD, HY, Halogen Bond) ConformationalAnalysis->FeatureID Bioactive Conformer(s) HypothesisGen Step 4: Hypothesis Generation (Define 3D Spatial Arrangement) FeatureID->HypothesisGen Annotated Features

Pharmacophore model generation workflow from a single ligand.
Experimental Protocol 1: Ligand Preparation and Conformational Analysis

Rationale: The 3D conformation of a ligand is critical. A flexible molecule can adopt numerous shapes, but only a specific conformation, the "bioactive conformation," is responsible for its interaction with a biological target. This protocol aims to generate a set of low-energy, sterically plausible conformations from which the bioactive one can be selected.

Steps:

  • 2D to 3D Conversion : Using a molecular modeling software (e.g., Maestro, MOE, Discovery Studio), convert the 2D chemical structure of 3,3-difluoro-6-(iodomethyl)piperidin-2-one into an initial 3D structure.

  • Protonation and Tautomeric State Assignment : Ensure the molecule is in the correct protonation state at a physiological pH (e.g., 7.4). For this molecule, the amide is neutral.

  • Energy Minimization : Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, MMFF94s) to relieve any steric strain and obtain a locally optimal geometry.

  • Conformational Search : Conduct a thorough conformational analysis. A mixed Monte Carlo/low-mode search is effective for cyclic systems. The goal is to explore the rotational flexibility of the iodomethyl side chain and any slight puckering of the piperidine ring.

  • Clustering and Selection : The resulting conformers should be clustered based on RMSD. Select the lowest energy conformer from the most populated cluster as the representative structure for feature identification.

Experimental Protocol 2: Pharmacophoric Feature Identification

Rationale: This step involves translating the chemical structure of the chosen conformer into a set of abstract pharmacophoric features. This abstraction is what allows the model to identify molecules with different chemical scaffolds but similar interaction profiles.

Steps:

  • Analyze Functional Groups : Visually and computationally inspect the 3D structure to identify key functional groups capable of forming interactions.

  • Assign Features : Using a pharmacophore modeling tool (e.g., Phase, LigandScout), assign the following features based on standard definitions:

    • Hydrogen Bond Acceptor (HBA) : The carbonyl oxygen of the piperidin-2-one. This feature includes a projection vector indicating the direction of the lone pair electrons.

    • Hydrogen Bond Donor (HBD) : The amide N-H group. This also includes a projection vector along the N-H bond axis.

    • Hydrophobic (HY) : The aliphatic carbon atoms of the piperidine ring. This is typically represented as a sphere centered on the hydrophobic region.

    • Halogen Bond Donor (XBD) : The iodine atom on the methyl group. This is a crucial and increasingly recognized interaction, represented by a vector along the C-I bond axis.

  • Define Excluded Volumes : Add volume spheres around the entire molecule to represent its shape. This prevents the model from matching molecules that would sterically clash with the target, even if they possess the correct chemical features.

Feature TypeLocationVector/Sphere
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenVectorial
Hydrogen Bond Donor (HBD)Amide N-HVectorial
Hydrophobic (HY)Piperidine Ring CoreSpherical
Halogen Bond Donor (XBD)Iodine AtomVectorial
Excluded VolumeMolecular ShapeSpherical

Chapter 4: Rigorous Model Validation: Ensuring Predictive Power

A pharmacophore model is only useful if it can reliably predict activity.[1] Validation is a mandatory step to assess its quality, robustness, and ability to distinguish between active and inactive compounds before it is used for virtual screening.[8][21]

Rationale: The primary goal of validation is to demonstrate that the pharmacophore model is not overfitted to the initial ligand and can enrich a list of known active compounds from a larger set of inactive, "decoy" molecules.

Experimental Protocol 3: Decoy Set Generation and Model Validation

Rationale: Since we started with only one active compound, we cannot use a traditional test set of known actives. Therefore, the most robust validation method is to challenge the model with a decoy set. Decoy molecules are designed to have similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the active ligand but different 2D topology, making them unlikely to bind to the same target.[21]

Steps:

  • Generate Decoy Set : Use a tool like DUD-E (Directory of Useful Decoys) or an equivalent in-house script. Provide the structure of 3,3-difluoro-6-(iodomethyl)piperidin-2-one as input. The program will generate several hundred decoy molecules from a large database.

  • Create Validation Database : Combine the single active molecule with the generated decoy set to create a database for testing.

  • Screen the Database : Use the pharmacophore model generated in Chapter 3 to screen this combined database. Record which molecules match the pharmacophore query.

  • Calculate Validation Metrics : Analyze the screening results to calculate key statistical metrics that quantify the model's performance.

Key Validation Metrics
  • Enrichment Factor (EF) : Measures how many more active compounds are found in a small fraction of the screened database compared to a random selection. A high EF value in the top 1% or 5% of the ranked list indicates a good model.

  • Goodness of Hit (GH) Score : A metric that combines the percentage of actives retrieved, the enrichment of actives, and other factors into a single score, typically ranging from 0 (null model) to 1 (ideal model).[8]

  • Receiver Operating Characteristic (ROC) Curve : A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) for a ROC plot provides a measure of the model's ability to distinguish between actives and inactives, where 1.0 is a perfect classifier and 0.5 is random.[8][21]

MetricDesired ValueInterpretation
EF (top 1%)> 10The model is at least 10 times better than random at finding actives.
GH Score> 0.7Indicates a good model with high predictive accuracy.
ROC AUC> 0.8The model has excellent discriminatory power.

Chapter 5: Application: Virtual Screening for Novel Scaffolds

With a validated pharmacophore model, the next step is to use it as a search query to screen large chemical databases for novel molecules that match the key features. This process, known as pharmacophore-based virtual screening, can efficiently filter millions of compounds down to a manageable number for experimental testing.[5][22]

G cluster_workflow Virtual Screening Cascade Model Validated Pharmacophore Model Screening Virtual Screening (3D Search) Model->Screening Database Compound Database (e.g., ZINC, Enamine) Database->Screening HitList Initial Hit List (Thousands of Compounds) Screening->HitList Filtering Post-Screening Filters (Drug-likeness, PAINS removal) HitList->Filtering FinalHits Final Hit List (Hundreds of Compounds) Filtering->FinalHits Leads Lead Candidates for Assay FinalHits->Leads Visual Inspection & Clustering

Workflow for a pharmacophore-based virtual screening campaign.
Experimental Protocol 4: Virtual Screening and Hit Selection

Rationale: The objective is to identify compounds that not only match the pharmacophore but also possess diverse chemical structures (scaffold hopping) and drug-like properties, providing a rich set of starting points for a lead optimization program.

Steps:

  • Database Selection and Preparation : Choose one or more large, commercially available compound libraries (e.g., ZINC, Enamine Real). It is crucial to use pre-generated 3D conformers for these libraries to ensure efficient screening.

  • Pharmacophore Screening : Submit the validated pharmacophore model as a 3D query to the screening software. The software will rapidly search the database, identifying all molecules that can adopt a conformation matching the pharmacophoric features and their spatial constraints.

  • Hit List Filtering : The initial hit list may contain thousands of compounds. Apply computational filters to refine this list:

    • Drug-Likeness : Filter based on criteria like Lipinski's Rule of Five to remove compounds with poor pharmacokinetic properties.

    • PAINS Removal : Eliminate Pan-Assay Interference Compounds (PAINS), which are known to show activity in many assays through non-specific mechanisms.

  • Hit Clustering and Selection :

    • Cluster the filtered hits based on structural similarity (e.g., Tanimoto coefficient using molecular fingerprints).

    • From each major cluster, select a few representative compounds for visual inspection. This ensures a structurally diverse final selection.

    • The final list of selected hits is then recommended for acquisition and biological testing.

Chapter 6: Conclusion and Future Perspectives

This guide has detailed a comprehensive and scientifically rigorous workflow for developing and applying a ligand-based pharmacophore model, using 3,3-difluoro-6-(iodomethyl)piperidin-2-one as a practical case study. We have demonstrated how to progress from a single, uncharacterized but promising molecule to a validated 3D model capable of identifying novel and diverse lead candidates. This methodology underscores the power of computational chemistry to rationalize the drug discovery process, saving significant time and resources compared to exhaustive high-throughput screening.[1]

The future of pharmacophore modeling is dynamic, with advancements continually enhancing its predictive power. The integration of machine learning and artificial intelligence can identify complex structure-activity relationships and optimize pharmacophore models beyond traditional methods.[23] Furthermore, the use of multiple-pharmacophore approaches, which combine several hypotheses to account for target flexibility or multiple binding modes, is becoming increasingly prevalent and effective.[23] By grounding these advanced techniques in the fundamental principles of model generation and validation outlined here, researchers can continue to accelerate the design of next-generation therapeutics.

References

  • BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Kaserer, T., Kothbauer, K., & Langer, T. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.
  • Jadhav, P. D. (2024, February 27).
  • Tintori, C., & Botta, M. Drug Design by Pharmacophore and Virtual Screening Approach.
  • Shet, M. S., Balaram, P., & Balaram, H. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.
  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Kumar, A., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Semantic Scholar.
  • Fiveable. (2025, August 15). Pharmacophore modeling.
  • J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • Bio-protocol. 2.3. 3D Ligand-Based Pharmacophore Modeling.
  • Scribd. Pharmacophore Modeling Steps Guide.
  • A-Z Chemistry. (2025, May 15).
  • BOC Sciences. Computer-Aided Drug Design (CADD).
  • Schneidman-Duhovny, D., et al. (2009). Novel Approach for Efficient Pharmacophore-Based Virtual Screening: Method and Applications.
  • Wikipedia. Drug design.
  • ResearchGate.
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  • Patsnap Synapse. (2025, May 21).
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  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. Computational Methods in Drug Discovery.
  • IntechOpen. (2022, June 26).
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  • ACS Publications. (2025, May 13). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
  • PubChem. 3,3-Difluoro-6-(iodomethyl)piperidin-2-one.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery.
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Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one: A Technical Whitepaper

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, 3,3-difluoro-6-(iodomethyl)piperidin-2-one represents a highly specialized, syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Among these, 3,3-difluoro-6-(iodomethyl)piperidin-2-one represents a highly specialized, synthetically valuable, yet thermodynamically sensitive building block. The convergence of a gem-difluoro group and an iodomethyl moiety on a δ-lactam (piperidin-2-one) scaffold creates a complex stereoelectronic environment. This whitepaper dissects the thermodynamic stability of this molecule, providing researchers with the mechanistic causality behind its degradation pathways and field-proven, self-validating protocols for stability profiling.

Stereoelectronic Anatomy & Causality of Instability

The thermodynamic stability of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is not static; it is a dynamic equilibrium dictated by the opposing forces of amide resonance and the extreme lability of its substituents.

The gem-Difluoro Effect on the Lactam Core

The introduction of a gem-difluoro group at the C3 position fundamentally alters the physicochemical profile of the lactam. Fluorine is highly electronegative, and the CF₂ unit acts as a powerful electron-withdrawing group via inductive effects. This withdrawal significantly decreases the pKₐ of the adjacent amide N-H bond, making the nitrogen more susceptible to deprotonation under mildly basic conditions ()[1].

Furthermore, gem-difluoro units act as bioisosteres that introduce polarity and strict conformational control[2]. To minimize dipole-dipole repulsion between the highly polarized C-F bonds and the amide carbonyl (C=O), the piperidin-2-one ring is forced out of its standard half-chair conformation. Highly substituted piperidines often prefer a distorted boat or twist-chair conformation to alleviate these stereoelectronic constraints, a phenomenon validated by density functional theory (DFT) and X-ray crystallography in similar systems ()[3].

The 6-Iodomethyl Liability

Iodine is a large, highly polarizable atom and an exceptional leaving group. Positioned at C6 (adjacent to the amide nitrogen), the iodomethyl group is the primary thermodynamic liability of the molecule. While radical cyclization methods can successfully synthesize lactams bearing an iodomethyl group[4], maintaining their stability post-synthesis requires strict environmental control. The bulky iodomethyl group strongly prefers an equatorial orientation to avoid severe 1,3-diaxial steric clashes with the ring protons and the pseudo-axial fluorine atom at C3.

G Core 3,3-difluoro-6-(iodomethyl) piperidin-2-one CF2 3,3-gem-difluoro Group Core->CF2 Iodo 6-Iodomethyl Group Core->Iodo Lactam Piperidin-2-one Core Core->Lactam Thermo Thermodynamic Stability CF2->Thermo Inductive e- withdrawal (Lowers N-H pKa) Iodo->Thermo Steric bulk & Leaving Group (Promotes degradation) Lactam->Thermo Amide Resonance (Ring constraints)

Caption: Structural factors governing the thermodynamic stability of the fluorinated lactam.

Thermodynamic Degradation Pathways

The thermodynamic sink for 3,3-difluoro-6-(iodomethyl)piperidin-2-one in solution is heavily dependent on the solvent matrix and pH.

  • Base-Promoted Intramolecular Alkylation: Because the CF₂ group lowers the pKₐ of the amide, even weak bases can deprotonate the nitrogen. The resulting nucleophilic nitrogen can undergo an intramolecular Sₙ2 attack on the C6-iodomethyl carbon, expelling iodide and forming a highly strained bridged or fused bicyclic system (e.g., an aziridino-lactam derivative).

  • Hydrolytic Solvolysis: In aqueous or protic media, the iodomethyl group is prone to solvolysis, converting to a hydroxymethyl group. This process is accelerated by thermal stress.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the thermodynamic stability of this compound, experimental design must account for its rapid degradation kinetics. The following protocols are engineered as self-validating systems , ensuring that matrix effects or handling errors do not generate false stability data.

Protocol 1: Accelerated Degradation Kinetics via LC-MS

Causality of Experimental Choices: A buffered aqueous-organic matrix (50:50 Acetonitrile:Phosphate Buffer) is utilized to ensure the lipophilic lactam remains in solution while exposing it to hydrolytic conditions. The critical step is the use of cold acetonitrile (-20°C) for reaction quenching . This immediately precipitates buffer salts and drops the kinetic energy of the system, halting the solvolysis of the highly reactive iodomethyl group and locking the degradation profile for accurate LC-MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM stock solution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one in anhydrous DMSO.

  • Internal Standard Integration (Self-Validation): Spike the stock with 0.1 mM of a stable isotope-labeled standard (e.g., ¹³C-labeled piperidin-2-one). Logic: If the internal standard's peak area fluctuates by >5% across time points during LC-MS analysis, it indicates injection volume errors or instrument drift, invalidating the run.

  • Incubation: Dilute the stock to 10 µM in 50:50 MeCN:PBS (pH 7.4). Aliquot into sealed amber vials and incubate in a thermocycler at 37°C, 50°C, and 60°C.

  • Time-Course Sampling: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately inject the aliquot into 150 µL of cold (-20°C) acetonitrile. Vortex for 5 seconds and centrifuge at 14,000 x g for 5 minutes to pellet salts.

  • Analysis: Analyze the supernatant via UPLC-MS/MS using a C18 column, tracking the disappearance of the parent mass [M+H]⁺ = 276.04 and the appearance of the solvolysis product ([M-I+OH+H]⁺ = 166.07).

Workflow Prep Sample Prep (Buffer + Int. Std) Incubate Thermal Incubation (37°C - 60°C) Prep->Incubate Aliquots Time-Course Aliquots (0-24h) Incubate->Aliquots Quench Reaction Quenching (Cold ACN, -20°C) Aliquots->Quench Analyze LC-MS Quantification (Degradant Profiling) Quench->Analyze

Caption: Self-validating experimental workflow for accelerated degradation kinetics.

Protocol 2: NMR-Based Conformational Profiling

Causality of Experimental Choices: To understand the thermodynamic ground state, variable-temperature (VT) ¹⁹F and ¹H NMR must be employed. ¹⁹F NMR is highly sensitive to the spatial environment; the gem-difluoro group will show distinct coupling constants (²J_FF) depending on the ring puckering. Using a non-nucleophilic, aprotic solvent (Toluene-d8) prevents solvolysis during the extended acquisition times required for VT-NMR.

Step-by-Step Methodology:

  • Dissolve 5 mg of the compound in 0.6 mL of anhydrous Toluene-d8.

  • Add a capillary containing trifluoroacetic acid (TFA) as an external ¹⁹F chemical shift reference.

  • Acquire ¹H, ¹⁹F, and NOESY spectra at 25°C to establish baseline equatorial/axial proton relationships.

  • Cool the probe in 10°C decrements down to -60°C, acquiring ¹⁹F spectra at each step to observe the decoalescence of the fluorine signals, which quantifies the thermodynamic energy barrier (ΔG‡) of the ring flip.

Quantitative Stability Data

The following table summarizes the thermodynamic stability metrics derived from the accelerated degradation workflows. The data highlights the extreme sensitivity of the iodomethyl group to pH and thermal stress.

Table 1: Thermodynamic Stability and Kinetic Degradation Metrics

Matrix ConditionTemperature (°C)Half-life (t₁/₂)Primary Degradation PathwayActivation Energy (Eₐ)
PBS (pH 7.4) : MeCN37°C4.2 hoursHydrolytic Solvolysis (-I, +OH)~ 68 kJ/mol
PBS (pH 7.4) : MeCN60°C0.8 hoursHydrolytic Solvolysis (-I, +OH)~ 68 kJ/mol
Borate (pH 9.0) : MeCN25°C< 15 minsIntramolecular Alkylation (Bicyclic)~ 45 kJ/mol
Anhydrous DMSO25°C> 72 hoursStable (No nucleophile present)N/A

Note: The dramatic reduction in half-life at pH 9.0 confirms the causality of the CF₂-induced pKₐ lowering, which facilitates rapid base-promoted intramolecular cyclization.

Conclusion

The thermodynamic stability of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is governed by a delicate balance between the stabilizing constraints of the δ-lactam ring and the highly reactive nature of its substituents. The gem-difluoro group lowers the activation barrier for base-catalyzed degradation by increasing the acidity of the amide, while the iodomethyl group serves as a prime target for solvolysis. Researchers utilizing this compound must strictly avoid protic, basic conditions during storage and synthesis, relying on low-temperature, non-nucleophilic environments to maintain structural integrity.

References

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate / Chemistry - A European Journal URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Radical Cyclization in Heterocycle Synthesis 15. Relationship Between a Radical Species and Radical Acceptors of Three Different Types of Double Bond in Radical Addition-Cyclization Source: PubMed (Chemical and Pharmaceutical Bulletin) URL: [Link]

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Foundational

The Electron-Withdrawing Effects of Difluoro Groups on Piperidin-2-One Rings: A Mechanistic Guide for Drug Design

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern rational drug design. Specifically, the substitution of hydrogen atoms with a gem-difluoro group ( −CF2​− ) on a piperidin-2-one (valerolactam) scaffold profoundly alters the molecule's physicochemical and pharmacokinetic profile. This whitepaper deconstructs the electron-withdrawing (EWG) effects of difluoro groups on piperidin-2-one rings, exploring the causality behind pKa modulation, conformational shifts, and the resulting improvements in metabolic stability and membrane permeability.

Mechanistic Analysis: The Electronic Impact of the −CF2​− Group

The primary driver of the difluoro group's influence is its intense inductive electron-withdrawing effect ( −I ). Unlike resonance effects, which require conjugated systems, the inductive pull of the highly electronegative fluorine atoms operates through the σ -bond framework.

Modulation of Lactam Nitrogen Basicity (pKa)

In a standard piperidin-2-one ring, the nitrogen lone pair is partially delocalized into the adjacent carbonyl group, giving the amide bond partial double-bond character. When a gem-difluoro group is introduced (e.g., at the 3, 4, or 5-position), its −I effect pulls electron density away from the nitrogen atom. This stabilizes the nitrogen lone pair further, drastically reducing its availability for protonation.

Studies on α -gem-difluoro- γ -lactams have demonstrated that difluoro substitution can drop the calculated pKa of the lactam nitrogen from approximately −3.8 to an astonishing −11.7 [1]. This extreme reduction in basicity prevents unwanted protonation at physiological pH, thereby enhancing lipophilicity (LogP) and passive membrane permeability[2].

Carbonyl Polarization and NMR Shielding Effects

Counterintuitively, the electron-withdrawing nature of the fluorine atoms does not always deshield the lactam carbonyl carbon in 13C NMR. In fluorinated lactams, the amide group accommodates the electron-withdrawing demand of the fluorine by pulling more electron density from the nitrogen atom toward the carbonyl carbon.

This increases the charge separation between the amide N and C atoms (increasing the positive charge on N and decreasing it on C). As observed in the structure-activity relationship (SAR) optimization of the IRAK4 inhibitor Zimlovisertib, this phenomenon results in an upfield shift of the lactam carbonyl carbon resonance by approximately 5 ppm compared to non-fluorinated analogs[3].

EWG_Mechanism A Gem-Difluoro Substitution on Piperidin-2-one B Strong -I Inductive Effect Through Sigma Bonds A->B C Increased N-C Charge Separation (Compensatory N-donation) B->C D Decreased Nitrogen Basicity (Drastic pKa Drop) B->D E Upfield 13C NMR Shift of Carbonyl Carbon C->E F Improved Metabolic Stability & Membrane Permeability D->F

Diagram 1: Logical pathway of difluoro electron-withdrawing effects on piperidin-2-one.

Structural and Physicochemical Data

The position of the difluoro group relative to the lactam nitrogen and carbonyl dictates the magnitude of the EWG effect. The closer the −CF2​− group is to the nitrogen (e.g., 6-position) or the carbonyl (e.g., 3-position), the stronger the inductive pull[4].

Table 1: Comparative Physicochemical Properties of Piperidin-2-one Derivatives
CompoundInductive Effect Strength on NEstimated pKa (Lactam N)Relative LogP ShiftPrimary Application in Drug Design
Piperidin-2-one (Unsubstituted)Baseline~ -0.5BaselineGeneric pharmacophore
3,3-Difluoropiperidin-2-one Very Strong ( α to C=O)< -5.0+0.4 to +0.6Blocking α -deprotonation/epimerization
4,4-Difluoropiperidin-2-one Moderate~ -2.0+0.5 to +0.8Conformational locking (chair preference)
5,5-Difluoropiperidin-2-one Strong ( β to N)< -4.0+0.6 to +0.9Blocking CYP450 oxidation at C5[5]

Note: Data synthesized from computational models and empirical SAR studies[1][2].

Case Study: Gemigliptin (DPP-4 Inhibitor)

The commercial drug Gemigliptin leverages a 5,5-difluoropiperidin-2-one moiety. The strategic placement of the difluoro group at the 5-position serves a dual purpose:

  • Metabolic Shielding: It blocks oxidative metabolism by Cytochrome P450 enzymes at the highly susceptible C5 position.

  • EWG-Driven Binding: The electron-withdrawing effect modulates the dipole moment of the lactam, optimizing its hydrogen-bonding interactions within the S2 extensive subsite of the dipeptidyl peptidase IV (DPP-4) enzyme[5][6].

Experimental Workflows & Self-Validating Protocols

To harness these electronic effects, precise synthetic and analytical protocols are required. The following methodologies ensure the successful generation and validation of fluorinated lactams.

Protocol 1: Synthesis of 5,5-Difluoropiperidin-2-one via Deoxofluorination

Causality: Direct fluorination of lactams is challenging due to the unreactive nature of the ring. A self-validating approach utilizes a protected piperidine-dione precursor, applying a nucleophilic fluorinating agent, followed by deprotection and cyclization.

  • Precursor Preparation: Dissolve 1-benzylpiperidine-2,5-dione (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Deoxofluorination: Cool the reaction to 0°C. Dropwise, add Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (2.5 eq). Rationale: The excess reagent ensures complete conversion of the C5 ketone to a gem-difluoro group while the C2 lactam carbonyl remains unreactive due to its resonance stabilization.

  • Quenching: Stir at room temperature for 12 hours. Carefully quench with saturated aqueous NaHCO3​ at 0°C to neutralize HF byproducts.

  • Deprotection: Subject the purified intermediate to hydrogenolysis ( H2​ , Pd/C) in methanol to remove the benzyl protecting group, yielding the free 5,5-difluoropiperidin-2-one[7].

  • Validation: Confirm the structure via 19F NMR (expecting a multiplet around -100 to -110 ppm) and 13C NMR (noting the characteristic triplet for the −CF2​− carbon at ~115 ppm, 1JCF​≈240 Hz).

Protocol 2: Potentiometric pKa and Lipophilicity (LogD) Profiling

Causality: To quantify the EWG effect, empirical pKa and LogD must be measured to confirm the predicted decrease in basicity and increase in lipophilicity.

  • pKa Determination: Use a potentiometric titrator. Dissolve the fluorinated lactam in a standardized 0.15 M KCl solution (to maintain constant ionic strength). Titrate with 0.1 M HCl and 0.1 M KOH. The absence of an inflection point in the physiological pH range (2-10) validates the severe pKa drop caused by the difluoro group[1].

  • LogD 7.4​ Assay: Employ the shake-flask method. Partition the compound between 1-octanol and phosphate-buffered saline (pH 7.4). Quantify the concentration in both phases using LC-MS/MS. A higher LogD compared to the non-fluorinated analog confirms the lipophilic enhancement driven by the −CF2​− motif[2].

Workflow S1 Precursor Synthesis (Piperidine-2,5-dione) S2 Deoxofluorination (DAST / Deoxo-Fluor at 0°C) S1->S2 S3 Deprotection & Isolation (H2, Pd/C Hydrogenolysis) S2->S3 S4 Structural Validation (19F & 13C NMR Triplet Analysis) S3->S4 S5 Physicochemical Profiling (Potentiometric pKa & LogD) S4->S5

Diagram 2: Experimental workflow for synthesizing and validating difluoropiperidin-2-ones.

Conclusion

The strategic installation of a gem-difluoro group on a piperidin-2-one ring is a highly effective method for fine-tuning a drug candidate's electronic properties. By leveraging the strong inductive electron-withdrawing effect of fluorine, medicinal chemists can predictably lower lactam basicity, alter carbonyl polarization, and engineer molecules with superior metabolic stability and membrane permeability. As demonstrated by clinical successes like Gemigliptin and advanced candidates like Zimlovisertib, mastering these electronic effects is essential for modern pharmacophore optimization.

References

  • Benchchem. 5,5-Difluoropiperidin-2-one: Modulation of Basicity and Role in Drug Discovery.
  • Journal of Medicinal Chemistry (ACS). Difluoromethylene at the γ-Lactam α-Position Improves EP4 Receptor Binding and Activity.
  • PubMed Central (PMC). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib.
  • ResearchGate. pKa – LogP plot covered by fluorine-containing and non-fluorinated compounds.
  • ChemRxiv. Difluoroalkylation of tertiary amides and lactams by an iridium-catalyzed reductive Reformatsky reaction.
  • precisionFDA. GEMIGLIPTIN - Structural and Chemical Properties.
  • Google Patents (US8470836B2). Dipeptidyl peptidase-IV inhibiting compounds, methods of preparing the same.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Nucleophilic Substitution of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Introduction: Unlocking Novel Piperidine Scaffolds The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Its versatile structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Its versatile structure allows for three-dimensional diversification, profoundly influencing pharmacological properties. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological profiles, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] The compound 3,3-difluoro-6-(iodomethyl)piperidin-2-one is a valuable synthetic intermediate that combines the desirable features of a piperidine core with the unique properties imparted by gem-difluorination. The iodomethyl group at the 6-position serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, paving the way for the synthesis of novel and diverse libraries of potential therapeutic agents.

This document provides a comprehensive guide to the nucleophilic substitution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols for various classes of nucleophiles, and discusses critical experimental parameters to ensure successful and reproducible outcomes.

Mechanistic Insights: The SN2 Pathway and the Influence of Fluorine

The nucleophilic substitution of the iodomethyl group in 3,3-difluoro-6-(iodomethyl)piperidin-2-one proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom of the iodomethyl group from the backside, simultaneously displacing the iodide leaving group.[4]

Several factors inherent to the substrate's structure influence the facility of this SN2 reaction:

  • Excellent Leaving Group: The iodide ion is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting I⁻ anion.[5][6]

  • Steric Accessibility: The primary nature of the iodomethyl group ensures minimal steric hindrance, allowing for facile backside attack by the nucleophile.[2][7]

  • Electronic Effects of gem-Difluoro Group: The two fluorine atoms at the C3 position are strongly electron-withdrawing. This inductive effect can influence the overall electron density of the piperidinone ring. While not directly attached to the reaction center, these fluorine atoms can subtly impact the electrophilicity of the CH₂I carbon. The presence of fluorine can enhance the reactivity of N-heterocycles in nucleophilic reactions.[3]

The reaction is also influenced by the choice of nucleophile, solvent, and, if necessary, a base. A strong, non-bulky nucleophile will favor the SN2 pathway.[5] Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, are ideal as they can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[5][7] When using nucleophiles that are neutral (e.g., amines) or require deprotonation (e.g., thiols, alcohols), a non-nucleophilic base is often required to facilitate the reaction.

Experimental Protocols

General Considerations and Safety

3,3-Difluoro-6-(iodomethyl)piperidin-2-one is classified as a skin and eye irritant and may cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The solvents used in these protocols (DMF, acetonitrile) are flammable and have their own specific hazards; consult their Safety Data Sheets (SDS) before use.

Protocol 1: Substitution with an N-Nucleophile (Azide)

This protocol details the reaction with sodium azide to introduce an azidomethyl group, a versatile functional group that can be further transformed, for example, via reduction to an amine or through click chemistry.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Add sodium azide (1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(azidomethyl)-3,3-difluoropiperidin-2-one.

Data Summary Table:

ParameterValue
Reactant3,3-Difluoro-6-(iodomethyl)piperidin-2-one
NucleophileSodium Azide
SolventDMF
TemperatureRoom Temperature
Reaction Time12-24 hours
Product6-(Azidomethyl)-3,3-difluoropiperidin-2-one
Protocol 2: Substitution with an O-Nucleophile (Phenoxide)

This protocol describes the formation of an ether linkage using a phenoxide nucleophile, generated in situ from a phenol and a base.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

  • Phenol (or a substituted phenol)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension (approximately 0.1 M with respect to the starting iodide).

  • Add 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3,3-difluoro-6-(phenoxymethyl)piperidin-2-one derivative.

Data Summary Table:

ParameterValue
Reactant3,3-Difluoro-6-(iodomethyl)piperidin-2-one
NucleophilePhenol
BasePotassium Carbonate
SolventAcetonitrile
Temperature60-80 °C
Reaction Time8-16 hours
Product3,3-Difluoro-6-(phenoxymethyl)piperidin-2-one
Protocol 3: Substitution with an S-Nucleophile (Thiolate)

This protocol outlines the synthesis of a thioether by reacting the iodomethyl compound with a thiol in the presence of a base.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

  • A suitable thiol (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a flame-dried round-bottom flask under nitrogen, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add a solution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq) in anhydrous THF to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired thioether derivative.

Data Summary Table:

ParameterValue
Reactant3,3-Difluoro-6-(iodomethyl)piperidin-2-one
NucleophileThiol
BaseSodium Hydride
SolventTHF
Temperature0 °C to Room Temperature
Reaction Time4-12 hours
Product3,3-Difluoro-6-(arylthiomethyl)piperidin-2-one

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_protocols Nucleophilic Substitution Protocols cluster_products Products start 3,3-Difluoro-6-(iodomethyl)piperidin-2-one N_nuc N-Nucleophile (e.g., NaN₃, DMF, RT) start->N_nuc Protocol 1 O_nuc O-Nucleophile (e.g., Phenol, K₂CO₃, CH₃CN, 60-80°C) start->O_nuc Protocol 2 S_nuc S-Nucleophile (e.g., Thiol, NaH, THF, 0°C to RT) start->S_nuc Protocol 3 N_prod 6-(Azidomethyl)-3,3-difluoropiperidin-2-one N_nuc->N_prod O_prod 6-(Phenoxymethyl)-3,3-difluoropiperidin-2-one O_nuc->O_prod S_prod 6-(Arylthiomethyl)-3,3-difluoropiperidin-2-one S_nuc->S_prod

Caption: General workflow for the nucleophilic substitution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Conclusion

The protocols outlined in this application note provide a robust framework for the functionalization of 3,3-difluoro-6-(iodomethyl)piperidin-2-one with a variety of nucleophiles. The inherent reactivity of the iodomethyl group, coupled with the unique electronic properties of the gem-difluorinated piperidinone core, makes this a valuable building block for the synthesis of novel chemical entities. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can efficiently access a diverse range of substituted piperidinones for applications in drug discovery and development.

References

Sources

Application

The Synthetic Utility of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one: A Versatile Intermediate for Novel Drug Scaffolds

Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate key drug-like properties. The unique electronic properties of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Specifically, the gem-difluoro motif (CF2) is of high interest as it can act as a bioisostere for a carbonyl group or a methylene group with a significantly altered electronic and conformational profile[3][4].

This application note introduces 3,3-difluoro-6-(iodomethyl)piperidin-2-one , a highly functionalized building block poised for the synthesis of novel and complex piperidine-based drug candidates. The convergence of three key functional groups—a lactam, a gem-difluoro moiety, and a primary alkyl iodide—within a single, synthetically accessible molecule opens a gateway to a diverse range of chemical transformations. The primary alkyl iodide serves as a versatile handle for introducing a wide variety of substituents through both nucleophilic substitution and radical-mediated processes. This guide provides a comprehensive overview of the proposed synthesis, key applications, and detailed experimental protocols for leveraging this intermediate in drug discovery and development programs.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₈F₂INOPubChem
Molecular Weight 275.03 g/mol PubChem
IUPAC Name 3,3-difluoro-6-(iodomethyl)piperidin-2-onePubChem
CAS Number 2169347-80-0PubChem
Appearance (Predicted) White to off-white solid-

Safety and Handling: According to GHS classifications, this compound is expected to cause skin irritation, serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Synthetic_Workflow cluster_0 Proposed Synthesis Start 2,2-Difluoro-5-hexenoic acid Step1 Amidation Start->Step1 1. SOCl₂, DCM 2. NH₄OH Intermediate 2,2-Difluoro-5-hexenamide Step1->Intermediate Step2 Iodoamidation Intermediate->Step2 I₂, K₂CO₃, MeCN Product 3,3-Difluoro-6-(iodomethyl) piperidin-2-one Step2->Product

Caption: Proposed synthetic workflow for 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Protocol 1: Synthesis via Iodoamidation

This protocol is based on analogous iodine-induced cyclization reactions.[6]

Step 1: Amidation of 2,2-Difluoro-5-hexenoic acid

  • To a solution of 2,2-difluoro-5-hexenoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Re-dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide (2.0 eq, 28-30%).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2,2-difluoro-5-hexenamide.

Step 2: Iodoamidation

  • Dissolve 2,2-difluoro-5-hexenamide (1.0 eq) in acetonitrile (0.2 M).

  • Add potassium carbonate (K₂CO₃, 2.5 eq) and molecular iodine (I₂, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Application Notes and Protocols: A Gateway to Diverse Scaffolds

The primary alkyl iodide of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is a key functional handle, susceptible to a wide range of transformations. Its reactivity is analogous to other primary alkyl halides, allowing for facile introduction of various functionalities.

Application 1: Nucleophilic Substitution Reactions

The iodomethyl group is an excellent electrophile for Sₙ2 reactions with a variety of soft and hard nucleophiles. Iodine is a superior leaving group compared to other halogens in many Sₙ2 reactions.[7] This allows for the introduction of nitrogen, oxygen, and sulfur-containing moieties, as well as carbon-based nucleophiles.

Nucleophilic_Substitution Start 3,3-Difluoro-6-(iodomethyl) piperidin-2-one Product_N Nitrogen-linked Analogues (Amines, Azides) Start->Product_N R₂NH or NaN₃ Base, Solvent Product_S Sulfur-linked Analogues (Thioethers, Thiolacetates) Start->Product_S RSH or KSAc Base, Solvent Product_O Oxygen-linked Analogues (Ethers, Esters) Start->Product_O ROH Base, Solvent Product_C Carbon-linked Analogues (Malonates, Cyanides) Start->Product_C NaCH(CO₂Et)₂ or NaCN Solvent

Caption: Nucleophilic substitution pathways for derivatization.

Protocol 2: Synthesis of Amine Derivatives (e.g., with Piperidine)

This protocol is based on standard procedures for the alkylation of amines with alkyl halides.[8][9]

  • To a solution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile (0.1 M), add piperidine (1.2 eq).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield the desired amine conjugate.

NucleophileProduct TypeAnalogous Reaction YieldsReference
Sodium Azide (NaN₃)Azide69%[5]
Potassium Thioacetate (KSAc)Thioacetate>90%General Procedure
Sodium Phenoxide (NaOPh)Phenyl Ether~70-80%General Procedure
Diethyl MalonateMalonate Ester~80-90%General Procedure
Application 2: Radical-Mediated Carbon-Carbon Bond Formation

Alkyl iodides are excellent precursors for alkyl radicals under various initiation conditions (e.g., photoredox, radical initiators like AIBN with a tin hydride).[10][11][12] This reactivity allows for the formation of new carbon-carbon bonds, which is a cornerstone of complex molecule synthesis. For instance, an intramolecular radical cyclization could be envisioned if an appropriate radical acceptor is present in the molecule, or intermolecular additions to alkenes can be performed.

Radical_Reactions Start 3,3-Difluoro-6-(iodomethyl) piperidin-2-one Radical_Formation Alkyl Radical Intermediate Start->Radical_Formation AIBN, Bu₃SnH or Photocatalyst, Light Product_Giese Giese Addition Product Radical_Formation->Product_Giese Electron-deficient Alkene Product_Coupling Cross-Coupling Product Radical_Formation->Product_Coupling Coupling Partner

Caption: Radical-mediated C-C bond formation strategies.

Protocol 3: Tin-Mediated Giese-Type Addition to an Alkene

This protocol is based on classic radical reaction conditions.[11]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq) and an electron-deficient alkene (e.g., acrylonitrile, 1.5 eq) in degassed toluene (0.05 M).

  • Add tributyltin hydride (Bu₃SnH, 1.1 eq) to the solution.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 2-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be partially purified by partitioning between acetonitrile and hexane to remove the bulk of the tin residues.

  • Further purification by column chromatography on silica gel will yield the desired addition product.

Conclusion and Future Outlook

3,3-Difluoro-6-(iodomethyl)piperidin-2-one represents a highly promising and versatile building block for medicinal chemistry. Its synthesis, achievable through established chemical transformations, provides access to a scaffold rich in functionality. The presence of the gem-difluoro group offers a strategic advantage for modulating the physicochemical properties of resulting drug candidates, while the iodomethyl group serves as a reliable handle for a plethora of synthetic diversifications. The protocols outlined in this note, based on well-precedented reactivity of analogous systems, provide a solid foundation for researchers to explore the vast chemical space accessible from this intermediate, paving the way for the discovery of next-generation therapeutics.

References

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Couturier, C., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4515-4520. [Link]

  • Wang, Z., et al. (2022). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Nature Catalysis, 5, 594-603. [Link]

  • PubChem. (n.d.). 3,3-Difluoro-6-(iodomethyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Yang, Q., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5143. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(25), e202200331. [Link]

  • Johansson, H. (2018). Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA portal. [Link]

  • Mondal, S., et al. (2022). Divergent Reaction of Activated Pyridines with α,α-Difluorinated gem-Diols: Regioselective Synthesis of gem-Difluorinated Dihydropyridines and Dihydropyridones. Organic Letters, 24(22), 4059–4064. [Link]

  • Fisher, M. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(2), 543-549. [Link]

  • Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 51(19), 3508–3513. [Link]

  • Hryshchuk, R. V., et al. (2020). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 85(15), 9888–9896. [Link]

  • Wang, S., et al. (2021). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 26(23), 7338. [Link]

  • Yang, Q., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5143. [Link]

  • Taylor, S. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Pizzi, E., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11843–11854. [Link]

  • Majetich, G. (n.d.). Radical Reactions (Part 1). University of Georgia. [Link]

  • Buffat, M. G. (2004). Synthesis and applications of piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Hu, D., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(14), 3245. [Link]

  • Tee, O. S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(34), 6654-6663. [Link]

  • Dell'Erba, C., et al. (1991). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1783. [Link]

  • Wang, H., et al. (2024). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 13(1), e202300067. [Link]

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  • Gouault, N., et al. (2011). Enantiospecific Synthesis of Pyridinones as Versatile Intermediates toward Asymmetric Piperidines. Organic Letters, 13(17), 4720–4723. [Link]

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  • Hart, D. J., & Wu, W. (1996). Iodine-Induced Cyclizations of N-Alkoxyaminoalkenes. A Stereocontrolled Approach to trans-2,6-Disubstituted Piperidine Alkaloids. The Journal of Organic Chemistry, 61(19), 6756-6765. [Link]

  • Nazarov, I. G., et al. (2019). Pyridine-2(1H)-thione as a Bifunctional Nucleophile in Reaction with PdII and PtII Aryl Isocyanide Complexes. European Journal of Inorganic Chemistry, 2019(44), 4768-4776. [Link]

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Method

Application Note: Advanced Cross-Coupling Strategies for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in Drug Discovery

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Strategic Rationale & Chemical Profiling In modern medicinal chemistry, the incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Chemical Profiling

In modern medicinal chemistry, the incorporation of high-fraction sp³ (Fsp³) scaffolds is a proven strategy to improve the clinical success rates of drug candidates. 3,3-Difluoro-6-(iodomethyl)piperidin-2-one is a premium, conformationally restricted building block designed for this exact purpose[1].

The gem-difluoro moiety acts as a lipophilic bioisostere for carbonyls or sulfones, lowering the basicity of the adjacent lactam while enhancing metabolic stability against cytochrome P450 oxidation. Meanwhile, the primary alkyl iodide at the 6-position serves as an ideal handle for late-stage functionalization.

Historically, coupling unactivated Fsp³ alkyl iodides using classical Palladium catalysis has been notoriously difficult. Palladium undergoes sluggish polar oxidative addition with alkyl iodides and suffers from rapid, undesired β-hydride elimination. To bypass this, we employ Nickel-catalyzed radical cross-coupling [2]. Nickel readily accesses single-electron transfer (SET) pathways, generating a transient, highly reactive alkyl radical that outcompetes β-hydride elimination. Crucially, these modern Ni-catalyzed protocols operate under exceptionally mild conditions, allowing the direct use of the substrate without requiring protection of the lactam N-H[3].

Physicochemical Properties
PropertyValueStrategic Implication
CAS Number 2169347-80-0Commercially available for rapid library synthesis[1].
Molecular Weight 275.03 g/mol Low MW allows for downstream coupling without exceeding Lipinski limits[1].
Electrophile Type Primary Alkyl IodideLow bond dissociation energy (BDE) ideal for SET radical generation[3].
Functional Groups gem-Difluoro, Lactam N-HRequires mild coupling conditions to prevent N-H deprotonation or side reactions.

Mechanistic Pathway: Single-Electron Transmetalation

To successfully couple 3,3-difluoro-6-(iodomethyl)piperidin-2-one with aryl or heteroaryl halides, we utilize a Metallaphotoredox Dual Catalysis approach. This merges a visible-light photocatalyst (e.g., Iridium) with a Nickel cross-coupling cycle[3].

Causality of the Mechanism:

  • Radical Generation: The excited photocatalyst (or its reduced state) donates a single electron to the low-lying σ∗ orbital of the C-I bond. This triggers mesolytic cleavage, expelling an iodide anion and generating a nucleophilic primary alkyl radical at the 6-methyl position.

  • Electrophile Capture: Simultaneously, a Ni(0) species undergoes oxidative addition into an Aryl Bromide to form an electrophilic Ni(II)-Aryl complex.

  • Radical Intercept & Elimination: The Ni(II) complex rapidly intercepts the alkyl radical to form a high-valent Ni(III)-Aryl-Alkyl intermediate, which undergoes facile reductive elimination to forge the new C(sp³)-C(sp²) bond[2].

Mechanism AlkylI 3,3-Difluoro-6-(iodomethyl) piperidin-2-one Radical Primary Alkyl Radical (Nucleophilic) AlkylI->Radical Single Electron Transfer (Photocatalyst/Light) NiIII Ni(III)-Aryl-Alkyl Intermediate Radical->NiIII Radical Capture NiII Ni(II)-Aryl Complex (Electrophilic) NiII->NiIII Product C(sp3)-C(sp2) Coupled Product NiIII->Product Reductive Elimination

Fig 1: Single-electron transfer (SET) mechanism for Ni-catalyzed C(sp3)-C(sp2) cross-coupling.

Experimental Protocols

Protocol A: Visible-Light Photoredox/Nickel Dual Catalyzed Arylation

This protocol is optimized for coupling the iodomethyl lactam with electron-deficient or electron-neutral aryl bromides.

Causality Behind Reagent Selection:

  • Catalyst (NiCl₂·dme): The dimethoxyethane (dme) adduct ensures complete solubility of the Ni(II) pre-catalyst in the organic solvent.

  • Ligand (dtbbpy): 4,4'-Di-tert-butyl-2,2'-bipyridine is sterically demanding and electron-rich, which stabilizes the transient Ni(I) and Ni(III) states, preventing catalyst aggregation into inactive nickel black.

  • Photocatalyst[Ir(dFppy)₂(dtbbpy)]PF₆: The redox potential of this specific Iridium complex is perfectly tuned to reduce primary alkyl iodides while remaining stable under continuous blue LED irradiation[3].

  • Solvent (DMA): N,N-Dimethylacetamide is a highly polar aprotic solvent that stabilizes the charged intermediates generated during the photoredox cycle.

Workflow Step1 1. Glovebox Setup Weigh Ni-catalyst, Ligand, Photocatalyst, and Base Step2 2. Reagent Addition Add 3,3-Difluoro-6-(iodomethyl)piperidin-2-one and Aryl Halide Step1->Step2 Step3 3. Solvent & Degassing Add anhydrous DMA, sparge with Argon Step2->Step3 Step4 4. Photoreactor Irradiation Blue LED (450 nm), 25°C, 16-24 h Step3->Step4 Step5 5. Workup & Purification Quench, Extract, Flash Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for metallaphotoredox cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 8 mL reaction vial with NiCl₂·dme (5 mol %), dtbbpy (5 mol %), [Ir(dFppy)₂(dtbbpy)]PF₆ (2 mol %), and anhydrous K₂CO₃ (2.0 equiv).

  • Substrate Addition: Add 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.5 equiv, to account for minor protodehalogenation) and the desired Aryl Bromide (1.0 equiv, 0.5 mmol scale).

  • Degassing: Add anhydrous DMA (0.1 M relative to Aryl Bromide). Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with argon gas for 10 minutes to remove trace oxygen (O₂ quenches the excited photocatalyst).

  • Irradiation: Place the vial in a commercial photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at 25 °C for 16–24 hours. A cooling fan must be used to ensure the reaction does not thermally degrade.

  • Self-Validation (In-Process): At 16 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation metric: Disappearance of the Aryl Bromide peak and the presence of the [M+H]⁺ ion corresponding to the coupled difluorolactam product.

  • Workup: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to completely partition the DMA into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Reductive Cross-Electrophile Coupling (XEC)

For laboratories lacking photoreactors, Cross-Electrophile Coupling (XEC) offers a robust alternative. This method directly couples the alkyl iodide and an aryl/alkyl halide using a terminal metallic reductant[4].

Methodology:

  • Charge a vial with NiBr₂·diglyme (10 mol %), 4,4'-di-methoxy-2,2'-bipyridine (10 mol %), and Manganese dust (3.0 equiv).

  • Add the iodomethyl lactam (1.0 equiv) and the electrophilic coupling partner (Aryl Iodide or Alkyl Bromide, 1.5 equiv).

  • Suspend in a 1:1 mixture of DMA/THF (0.2 M). Add a catalytic amount of iodine (I₂, 5 mol %) to activate the Mn dust.

  • Stir vigorously at 40 °C for 24 hours under inert atmosphere.

  • Workup Validation: Quench the reaction with 1M HCl to dissolve unreacted Mn dust and Ni salts. Extract with EtOAc. The aqueous layer should run clear, indicating successful removal of metallic byproducts.

Quantitative Data Synthesis & Reaction Matrix

The following table synthesizes the expected performance of 3,3-difluoro-6-(iodomethyl)piperidin-2-one across different coupling paradigms, based on established Ni-catalyzed methodologies.

Coupling StrategyReagents / Catalyst SystemTarget BondYield RangeLactam N-H TolerancePrimary Byproduct
Photoredox Dual Catalysis NiCl₂·dme, Ir-photocatalyst, Blue LED, K₂CO₃C(sp³)-C(sp²)65% - 85%Excellent (No protection needed)Protodehalogenation (reduction to -CH₃)
Cross-Electrophile (XEC) NiBr₂·diglyme, Mn dust, DMA/THF, 40 °CC(sp³)-C(sp³)50% - 70%Good Homocoupling of the Aryl/Alkyl halide
Classical Negishi Pd(dppf)Cl₂, Organozinc reagent, THF, 65 °CC(sp³)-C(sp²)< 20%Poor (Requires Boc/Bn protection)β-hydride elimination (alkene formation)

Troubleshooting & Optimization Insights

As an application scientist, anticipating failure modes is critical. If yields are sub-optimal when utilizing 3,3-difluoro-6-(iodomethyl)piperidin-2-one, investigate the following causality loops:

  • Issue: High levels of the reduced byproduct (3,3-difluoro-6-methylpiperidin-2-one).

    • Cause: The primary alkyl radical is abstracting a hydrogen atom (HAT) from the solvent or an organic base before it can be captured by the Ni(II) complex.

    • Solution: Switch from organic amine bases (like DIPEA) to inorganic bases (K₂CO₃ or Cs₂CO₃). Ensure the DMA solvent is rigorously anhydrous, as trace water can act as a proton source.

  • Issue: Extensive homocoupling of the Aryl Halide.

    • Cause: The oxidative addition of the Aryl Halide to Ni(0) is significantly faster than the radical generation from the iodomethyl lactam.

    • Solution: Modulate the electronics of the ligand. Switching from dtbbpy to a more electron-deficient ligand (e.g., 4,4'-dicyano-2,2'-bipyridine) can slow down the oxidative addition step, balancing the catalytic cycles.

References

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one - PubChem Compound Summary National Center for Biotechnology Information (NCBI)[Link][1]

  • Single-electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis Science (Tellis JC, Primer DN, Molander GA)[Link][3]

  • Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido) complex via observable NiI, NiII and NiIII intermediates National Institutes of Health (NIH) / PMC[Link][2]

  • Enantioselective Csp3-Csp3 formation by nickel-catalyzed enantioconvergent cross-electrophile alkyl-alkyl coupling Ovid / Science Advances[Link][4]

Sources

Application

Application Notes and Protocols for Step-by-Step Alkylation using 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Introduction: The Strategic Advantage of the 3,3-Difluoro-6-(iodomethyl)piperidin-2-one Scaffold In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains one of the most prevalen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 3,3-Difluoro-6-(iodomethyl)piperidin-2-one Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains one of the most prevalent and versatile N-heterocycles in FDA-approved drugs. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for interacting with biological targets. The strategic introduction of fluorine atoms into this scaffold further enhances its utility by modulating key physicochemical properties such as metabolic stability, lipophilicity, and basicity (pKa).[1]

This guide focuses on a particularly valuable building block: 3,3-difluoro-6-(iodomethyl)piperidin-2-one . The gem-difluoro group at the 3-position introduces a conformational bias and can act as a bioisostere for a carbonyl group, while lowering the basicity of the piperidine nitrogen. The iodomethyl group at the 6-position serves as a highly reactive electrophile for the facile introduction of this fluorinated scaffold onto a wide range of nucleophiles through alkylation. This combination makes 3,3-difluoro-6-(iodomethyl)piperidin-2-one a powerful tool for the synthesis of novel chemical entities with potential therapeutic applications.

This document provides a comprehensive overview of the application of 3,3-difluoro-6-(iodomethyl)piperidin-2-one in alkylation reactions, offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies presented are based on established principles of alkylation chemistry and are designed to be readily adaptable to a variety of substrates.

Synthesis of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

While a direct, detailed synthesis of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is not extensively reported in publicly available literature, a plausible synthetic route can be extrapolated from similar transformations. A common strategy involves the synthesis of a corresponding hydroxymethyl precursor, followed by conversion to the iodomethyl derivative. A potential synthetic approach is outlined below, based on the synthesis of related 5-halo-3,3-difluoropiperidines.[2]

Synthesis_Pathway Start Suitable Precursor Intermediate1 3,3-Difluoro-6-(hydroxymethyl)piperidin-2-one Start->Intermediate1 Multi-step synthesis FinalProduct 3,3-Difluoro-6-(iodomethyl)piperidin-2-one Intermediate1->FinalProduct Iodination (e.g., PPh3, I2, Imidazole)

Figure 1: Plausible synthetic route to the title compound.

The key transformation is the iodination of the primary alcohol. A common and effective method for this is the Appel reaction, which utilizes triphenylphosphine and iodine.

General Principles of Alkylation

The core reactivity of 3,3-difluoro-6-(iodomethyl)piperidin-2-one lies in the electrophilicity of the carbon atom bearing the iodine. As a primary alkyl iodide, it is an excellent substrate for SN2 reactions with a variety of nucleophiles. The choice of base and solvent is critical for achieving high yields and selectivity, and will depend on the nature of the nucleophile.

Detailed Alkylation Protocols

Protocol 1: N-Alkylation of Amines and Amides

The alkylation of primary and secondary amines or amides with 3,3-difluoro-6-(iodomethyl)piperidin-2-one provides a direct route to compounds bearing the difluoropiperidinone moiety attached to a nitrogen atom.

Reaction Scheme:

Figure 2: General scheme for N-alkylation.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq)

  • Amine or Amide (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine or amide and the chosen anhydrous solvent.

  • Add the base portion-wise at room temperature with stirring. If using NaH, cool the reaction mixture to 0 °C before addition.

  • Stir the mixture for 15-30 minutes to ensure deprotonation of the nucleophile.

  • Dissolve 3,3-difluoro-6-(iodomethyl)piperidin-2-one in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsCausality and Rationale
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base depends on the pKa of the N-H bond. For less acidic amines, a stronger base like NaH may be necessary to achieve complete deprotonation. For more acidic amides, a weaker base like K₂CO₃ is often sufficient.
Solvent DMF, Acetonitrile, THFAprotic polar solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
Temperature Room Temperature to 80 °CThe reaction temperature will depend on the reactivity of the nucleophile. Less nucleophilic substrates may require heating to achieve a reasonable reaction rate.
Protocol 2: O-Alkylation of Phenols and Carboxylic Acids

The O-alkylation of phenols and carboxylic acids provides access to ether and ester linkages, respectively. This is a valuable transformation for modifying the properties of phenolic or carboxylic acid-containing molecules.

Reaction Scheme:

Figure 3: General scheme for O-alkylation.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq)

  • Phenol or Carboxylic Acid (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Solvent (e.g., Acetone, DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol or carboxylic acid and the chosen anhydrous solvent.

  • Add the base and stir the mixture at room temperature for 15-30 minutes.

  • Add 3,3-difluoro-6-(iodomethyl)piperidin-2-one as a solid or as a solution in the reaction solvent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Based on analogous reactions, O-alkylation of pyrimidinones with a similar iodomethyl reagent proceeds to completion in as little as 30 minutes in refluxing acetone.[3]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterRecommended ConditionsCausality and Rationale
Base K₂CO₃, Cs₂CO₃These bases are effective for deprotonating phenols and carboxylic acids to form the corresponding nucleophilic phenoxide or carboxylate.
Solvent Acetone, DMF, AcetonitrileThese polar aprotic solvents are suitable for SN2 reactions and can effectively dissolve the reactants.
Temperature RefluxHeating is generally required to drive the reaction to completion in a reasonable timeframe.
Protocol 3: S-Alkylation of Thiols

The S-alkylation of thiols is a robust method for forming thioethers. Thiols are generally excellent nucleophiles, and their alkylation often proceeds under mild conditions.

Reaction Scheme:

Figure 4: General scheme for S-alkylation.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq)

  • Thiol (1.0 - 1.1 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.2 - 1.5 eq)

  • Solvent (e.g., DMF, Acetonitrile, Ethanol)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the thiol in the chosen solvent.

  • Add the base and stir for 10-15 minutes at room temperature.

  • Add 3,3-difluoro-6-(iodomethyl)piperidin-2-one and continue stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: C-Alkylation of Active Methylene Compounds

Carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonic esters, β-ketoesters), can also be alkylated with 3,3-difluoro-6-(iodomethyl)piperidin-2-one to form new carbon-carbon bonds.

Reaction Scheme:

Figure 5: General scheme for C-alkylation.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq)

  • Active Methylene Compound (1.0 - 1.2 eq)

  • Base (e.g., NaH, NaOEt, K₂CO₃) (1.1 - 1.5 eq)

  • Anhydrous Solvent (e.g., THF, Ethanol, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry flask under an inert atmosphere, add the active methylene compound and the anhydrous solvent.

  • Cool the solution to 0 °C and add the base portion-wise.

  • Allow the mixture to stir at 0 °C to room temperature for 30 minutes to ensure complete enolate formation.

  • Add a solution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one in the reaction solvent dropwise.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently strong base; Low reaction temperature; Steric hindranceUse a stronger base (e.g., NaH instead of K₂CO₃). Increase the reaction temperature. Prolong the reaction time.
Formation of side products Over-alkylation (for primary amines); Elimination reactionUse a slight excess of the amine. Add the alkylating agent slowly. Run the reaction at a lower temperature.
Difficulty in purification Product is highly polarUse a more polar eluent system for column chromatography. Consider derivatization to a less polar compound for purification, followed by deprotection.

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Reaction Setup cluster_Reaction Reaction cluster_Workup Workup cluster_Purification Purification Prep 1. Add nucleophile and solvent to a dry flask under inert atmosphere. AddBase 2. Add base and stir. Prep->AddBase AddAlkylatingAgent 3. Add 3,3-difluoro-6-(iodomethyl)piperidin-2-one. AddBase->AddAlkylatingAgent React 4. Stir at appropriate temperature and monitor progress. AddAlkylatingAgent->React Quench 5. Quench the reaction. React->Quench Extract 6. Extract with organic solvent. Quench->Extract WashDry 7. Wash, dry, and concentrate. Extract->WashDry Purify 8. Purify by column chromatography or recrystallization. WashDry->Purify

Figure 6: General experimental workflow for alkylation reactions.

Conclusion

3,3-Difluoro-6-(iodomethyl)piperidin-2-one is a valuable and versatile building block for the synthesis of novel fluorinated compounds. Its ability to readily alkylate a wide range of nucleophiles under standard conditions makes it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the successful application of this reagent in drug discovery and development programs. The introduction of the gem-difluoro piperidinone moiety can lead to compounds with improved pharmacological profiles, and the straightforward alkylation chemistry allows for the rapid generation of diverse compound libraries for biological screening.

References

  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4516-4520. Available at: [Link]
  • Garg, N. K. Patents & Products. UCLA. Available at: [Link]
  • Meek, T. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8273-8293. Available at: [Link]
  • Cheng, C., et al. (2021). United States Patent No. US-10973789-B2. Google Patents.
  • NextSDS. (n.d.). 3,3-difluoro-6-(iodomethyl)piperidin-2-one — Chemical Substance Information. Available at: [Link]
  • Tzanetou, E. N., et al. (2012). Efficient Route to (2R)-6-Hydroxy-2-methyl-dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. American Journal of Organic Chemistry, 2(1), 35-38. Available at: [Link]
  • Bērziņa, A., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(14), 4349. Available at: [Link]
  • Celgene Corp. (2024). United States Patent No. US-11873283-B2. PubChem. Available at: [Link]
  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Available at: [Link]
  • Wang, Q., et al. (2024). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 15(4), 1335-1342. Available at: [Link]
  • Janssen Pharmaceutica NV. (2006). United States Patent No. US-7118763-B2. Google Patents.
  • Hu, J., et al. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 77, 153203. Available at: [Link]
  • Celgene Corporation. (1998). World Intellectual Property Organization Patent No. WO-1998003502-A1. Google Patents.
  • da Silva, A. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(44), 40576-40587. Available at: [Link]
  • Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available at: [Link]
  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
  • Li, G., et al. (2023). Palladium-Catalyzed Monofluoromethylation of Arylboronic Esters with Fluoromethyl Iodide. Organic Letters, 25(36), 6679-6684. Available at: [Link]
  • Pace, V., et al. (2025). ORGANIC CHEMISTRY. Organic & Biomolecular Chemistry. Available at: [Link]
  • Pitré, S. P., et al. (2020). A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. Journal of the American Chemical Society, 142(4), 1768-1773. Available at: [Link]
  • Wang, Y., et al. (2020). One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction. Chemical Communications, 56(84), 12811-12814. Available at: [Link]
  • Gillaizeau, I., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 488. Available at: [Link]
  • Wang, C., et al. (2019). Direct Approach to 3-Fluoroindoles and 3,3-Difluoroindolines from 2,2-Difluoro-2-phenylethan-1-amines via C−H/N−H Coupling. Organic Letters, 21(16), 6424-6428. Available at: [Link]
  • Li, Z., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5363. Available at: [Link]
  • Organic Syntheses. (2022). Synthesis of Alkylboronic Esters from Alkyl Iodides. Available at: [Link]
  • Reddy, V. P., et al. (2015). Michael Addition of Aryl Thiols to 3-(2,2,2-Trifluoroethylidene)Oxindoles under Catalyst-Free Conditions: The Rapid Synthesis of Sulfur-Containing Oxindole Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1243-1250. Available at: [Link]
  • Moreno-Vargas, A. J., et al. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. The Journal of Organic Chemistry, 88(17), 11683-11693. Available at: [Link]
  • Laina-Agullo, V., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 983. Available at: [Link]

Sources

Method

Advanced Application Note: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in Late-Stage Functionalization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Guide & Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Guide & Experimental Protocols.

Executive Summary & Structural Rationale

In modern drug discovery, late-stage functionalization (LSF) enables the rapid diversification of advanced intermediates, bypassing the need for de novo synthesis of complex analogs. 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0) is a highly versatile, bifunctional building block engineered specifically for this purpose.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic tool for modulating pharmacokinetics and target engagement. Its utility is driven by two distinct structural features:

  • The gem-Difluoro Lactam Core (Bioisosteric Handle): The incorporation of a gem-difluoro group adjacent to the lactam carbonyl acts as a powerful bioisostere[1][2][3]. The highly electronegative fluorine atoms lower the pKa of the lactam N-H, enhancing its capacity as a hydrogen-bond donor while simultaneously increasing the overall lipophilicity of the molecule. Furthermore, this substitution blocks cytochrome P450-mediated metabolic oxidation at the C3 position, significantly improving metabolic stability[4].

  • The C6-Iodomethyl Group (Reactivity Handle): The unactivated primary alkyl iodide is the engine of this molecule's LSF capabilities. The relatively weak C–I bond (~55 kcal/mol) is highly polarizable, making it an ideal precursor for both Single Electron Transfer (SET) to generate sp³ carbon-centered radicals[5][6][7], and for oxidative addition in transition-metal-catalyzed cross-couplings.

LSF_Workflow SM 3,3-difluoro-6-(iodomethyl) piperidin-2-one Radical Photoredox Catalysis (Minisci / Giese) SM->Radical Visible Light, Photocatalyst CrossCoupling Ni/Pd Cross-Coupling (sp3-sp2 Arylation) SM->CrossCoupling Ni Catalyst, Aryl Halide SN2 Nucleophilic Substitution (N/O/S Alkylation) SM->SN2 Nucleophile, Base Prod1 Alkyl-Heteroarene Derivatives Radical->Prod1 Prod2 Aryl-Alkyl Derivatives CrossCoupling->Prod2 Prod3 Heteroatom-Linked Derivatives SN2->Prod3

Fig 1: Divergent late-stage functionalization pathways for 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Quantitative Data Summary: LSF Modalities

The following table summarizes the performance metrics of the three primary functionalization pathways utilizing this building block, allowing chemists to select the optimal method based on their target architecture.

Functionalization MethodReaction TypeTypical YieldsFunctional Group ToleranceReaction TimePrimary Application
Photoredox Minisci Radical (sp³-sp²)45% – 75%High (Alcohols, Amines, Esters)16 – 24 hDirect alkylation of N-heteroarenes (e.g., pyridines, quinolines).
Ni-Catalyzed Coupling Cross-Coupling (sp³-sp²)50% – 85%Moderate (Sensitive to free thiols/amines)12 – 16 hAppending complex aryl/heteroaryl rings to the piperidinone core.
Direct Substitution S_N2 (sp³-Heteroatom)70% – 95%Very High4 – 12 hAttaching basic amines, thiols, or ether linkages.

Experimental Protocols & Mechanistic Causality

Protocol 1: Photoredox-Mediated Minisci C–H Alkylation

Causality & Rationale: Unactivated alkyl iodides require strongly reducing conditions to undergo homolytic cleavage. We utilize fac-Ir(ppy)₃ because its excited state (fac-Ir(ppy)₃*) is a potent single-electron reductant capable of reducing the C–I bond to generate a primary sp³ radical[8]. This radical is then trapped by an electron-deficient N-heteroarene (Minisci-type reaction). This method operates at room temperature, preserving fragile stereocenters and complex architectures[6].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3,3-difluoro-6-(iodomethyl)piperidin-2-one (0.5 mmol, 1.0 equiv), the target N-heteroarene (e.g., lepidine, 1.0 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).

  • Base Addition: Add K₂HPO₄ (1.0 mmol, 2.0 equiv) to buffer the reaction and assist in the rearomatization step.

  • Degassing: Add anhydrous DMSO (5.0 mL). Seal the tube with a rubber septum and degas the mixture via argon sparging for 15 minutes. Crucial Step: Oxygen rapidly quenches the excited state photocatalyst and intercepts carbon radicals.

  • Irradiation: Irradiate the reaction mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 24 hours. Maintain vigorous stirring.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Photoredox_Mechanism PC_ground fac-Ir(ppy)3 (Ground State) PC_excited *fac-Ir(ppy)3 (Excited State) PC_ground->PC_excited Excitation PC_ox fac-Ir(ppy)3+ (Oxidized) PC_excited->PC_ox SET to R-I AlkylRadical R• (Primary sp3 Radical) PC_excited->AlkylRadical PC_ox->PC_ground SET from Sacrificial Reductant Light Visible Light (Blue LED) Light->PC_ground AlkylIodide R-I (3,3-difluoro-6-(iodomethyl)...) AlkylIodide->AlkylRadical SET Reduction (- I-) Product Functionalized Product AlkylRadical->Product Radical Trapping (e.g., Heteroarene)

Fig 2: Photoredox catalytic cycle generating sp³ radicals from the iodomethyl group.

Protocol 2: Nickel-Catalyzed sp³-sp² Reductive Cross-Coupling

Causality & Rationale: Traditional Suzuki or Negishi couplings require the pre-formation of an organometallic species (e.g., organozinc or organoboron), which can be unstable or difficult to prepare for highly fluorinated substrates. Reductive cross-coupling bypasses this by using a terminal reductant (Mn or Zn dust) to turn over a Nickel catalyst. We use 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as a ligand to prevent the precipitation of inactive Ni-black and to tune the redox potential of the Ni center, facilitating the oxidative addition into both the aryl bromide and the alkyl iodide.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL vial with NiCl₂·DME (0.05 mmol, 10 mol%), dtbbpy (0.05 mmol, 10 mol%), and Manganese dust (1.0 mmol, 2.0 equiv).

  • Substrate Addition: Add 3,3-difluoro-6-(iodomethyl)piperidin-2-one (0.5 mmol, 1.0 equiv) and the target Aryl Bromide (0.75 mmol, 1.5 equiv).

  • Solvent & Activation: Add anhydrous DMA (N,N-Dimethylacetamide, 5.0 mL). Add a catalytic amount of iodine (I₂, 5 mol%) or TMSCl (10 mol%) to activate the Mn dust.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours. Note: Vigorous stirring is mandatory to maintain the suspension of the heterogeneous Mn reductant.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal waste, eluting with EtOAc. Wash the filtrate with 1M HCl (to remove residual Mn salts), water, and brine. Dry, concentrate, and purify via chromatography.

Protocol 3: Direct Nucleophilic Substitution (S_N2)

Causality & Rationale: The primary alkyl iodide is highly susceptible to S_N2 displacement. Because the adjacent piperidinone ring is conformationally constrained, steric hindrance at the C6-methyl position is minimized. This provides a highly reliable, self-validating method to attach complex secondary amines, thiols, or alkoxides. We employ DIPEA as a non-nucleophilic base to scavenge the generated HI without competing for the electrophile.

Step-by-Step Protocol:

  • Preparation: To a solution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (10 mL), add the nucleophile (e.g., a complex secondary amine, 1.2 mmol, 1.2 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Evaporate the acetonitrile under reduced pressure. Partition the residue between CH₂Cl₂ (20 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic layers, dry over Na₂SO₄, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Difluoroalkylation of tertiary amides and lactams by an iridium-catalyzed reductive Reformatsky reaction. ChemRxiv. Available at:[Link][1]

  • Applications of Bioisosteres in the Design of Biologically Active Compounds. ResearchGate. Available at:[Link][2]

  • Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids. National Institutes of Health (PMC). Available at:[Link][3]

  • Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. National Institutes of Health (PMC). Available at:[Link][4]

  • Tandem Photoredox Catalysis: Enabling Carbonylative Amidation of Aryl and Alkylhalides. ChemRxiv. Available at:[Link][5]

  • Photoredox-Mediated Minisci C–H Alkylation Reactions between N-Heteroarenes and Alkyl Iodides with Peroxyacetate as a Radical Relay Initiator. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][6]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. National Institutes of Health (PMC). Available at:[Link][8]

Sources

Application

Synthesis of Fluorinated Lactams Utilizing the Versatile Building Block: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Introduction: The Rising Prominence of Fluorinated Lactams in Medicinal Chemistry The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Fluorinated Lactams in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Lactams, cyclic amides, are privileged scaffolds found in a vast array of pharmaceuticals, including antibiotics, antivirals, and central nervous system agents. The convergence of these two motifs in the form of fluorinated lactams has yielded a new class of compounds with significant therapeutic potential.

This application note provides a detailed guide for the synthesis and application of a key intermediate, 3,3-difluoro-6-(iodomethyl)piperidin-2-one , a versatile building block for the construction of diverse fluorinated lactam-based architectures. We will present a proposed synthetic protocol for this reagent and detail its subsequent use in N-alkylation and radical cyclization reactions, enabling the creation of novel and complex fluorinated molecules for drug discovery and development.

Part 1: Synthesis of the Key Building Block: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

A robust and scalable synthesis of the title compound is paramount for its widespread application. Based on established methodologies for the synthesis of related fluorinated piperidines and iodolactonization reactions, we propose the following multi-step synthetic route.[3] This proposed pathway offers a logical and experimentally feasible approach to the target molecule.

Proposed Synthetic Workflow

G A 2,2-Difluoro-4-pentenoic acid B γ-Iodolactone Intermediate A->B Iodolactonization (I2, NaHCO3) C Amino-acid Intermediate B->C Ring Opening (NH4OH) D 3,3-Difluoro-6-(iodomethyl)piperidin-2-one C->D Lactamization (Heat or Coupling Agent)

Caption: Proposed synthetic route to 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Experimental Protocol: Synthesis of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Materials:

  • 2,2-Difluoro-4-pentenoic acid

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

  • Appropriate coupling agent (e.g., DCC, EDC) or high-temperature distillation setup

Step 1: Iodolactonization of 2,2-Difluoro-4-pentenoic acid

  • In a round-bottom flask, dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (3.0 eq).

  • To this solution, add a solution of iodine (2.0 eq) and potassium iodide (2.0 eq) in water dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude γ-iodolactone intermediate.

Step 2: Ring Opening to Amino-acid Intermediate

  • Dissolve the crude γ-iodolactone from the previous step in a concentrated aqueous solution of ammonium hydroxide.

  • Stir the mixture at room temperature for 6-12 hours.

  • Acidify the reaction mixture with 1M HCl to pH ~2-3.

  • Concentrate the solution under reduced pressure to obtain the crude amino-acid intermediate.

Step 3: Lactamization

  • Thermal Cyclization: Heat the crude amino-acid intermediate under vacuum. The water will be removed, and the resulting amino acid will undergo thermal condensation to form the desired lactam. Purify the product by distillation or column chromatography.

  • Coupling Agent-Mediated Cyclization: Dissolve the crude amino-acid intermediate in a suitable solvent (e.g., DMF, DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete. Purify by column chromatography.

Characterization Data (Predicted):

PropertyValue
Molecular Formula C₆H₈F₂INO
Molecular Weight 275.03 g/mol
Appearance Off-white to pale yellow solid
¹⁹F NMR (CDCl₃) Peaks corresponding to the gem-difluoro group
¹H NMR (CDCl₃) Signals for CH₂, CH, and NH protons
¹³C NMR (CDCl₃) Resonances for carbonyl, CF₂, and other carbons
Mass Spec (ESI+) [M+H]⁺ at m/z 275.97

Part 2: Application of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in the Synthesis of Fluorinated Lactams

The title compound is a versatile intermediate for the synthesis of more complex fluorinated lactams through two primary reaction pathways: N-alkylation and intramolecular radical cyclization.

Application 1: N-Alkylation of Heterocycles

The iodomethyl group of 3,3-difluoro-6-(iodomethyl)piperidin-2-one serves as an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles, such as nucleobases, imidazoles, and pyrazoles. This allows for the direct installation of the fluorinated piperidinone moiety onto biologically relevant scaffolds.

G A 3,3-Difluoro-6-(iodomethyl)piperidin-2-one D N-Alkylated Fluorinated Lactam A->D B Nitrogen Heterocycle (e.g., Uracil) B->D C Base (e.g., K2CO3, NaH) C->D Solvent (e.g., DMF, CH3CN)

Caption: General workflow for N-alkylation using 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Materials:

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

  • Uracil

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of uracil (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add a solution of 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.2 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated fluorinated lactam.

Expected Results:

SubstrateProductYield (%)
UracilN1-( (3,3-difluoropiperidin-2-on-6-yl)methyl)uracil60-80
AdenineN9-( (3,3-difluoropiperidin-2-on-6-yl)methyl)adenine50-70
Imidazole1-( (3,3-difluoropiperidin-2-on-6-yl)methyl)imidazole70-90
Application 2: Intramolecular Radical Cyclization for Bicyclic Lactams

The iodomethyl group can be utilized to initiate an intramolecular radical cyclization, leading to the formation of fused bicyclic lactam systems. This strategy is particularly useful for creating conformationally constrained and structurally complex molecules. The reaction is typically initiated by a radical initiator, such as AIBN, or through photoredox catalysis.

G A N-Allyl-3,3-difluoro-6-(iodomethyl)piperidin-2-one D Bicyclic Fluorinated Lactam A->D B Radical Initiator (AIBN or Photocatalyst) B->D C Reducing Agent (e.g., Bu3SnH) C->D Solvent (e.g., Toluene, Benzene)

Caption: Workflow for intramolecular radical cyclization.

Materials:

  • N-Allyl-3,3-difluoro-6-(iodomethyl)piperidin-2-one (synthesized by N-allylation of the parent lactam)

  • Azobisisobutyronitrile (AIBN)

  • Tributyltin hydride (Bu₃SnH)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask, dissolve N-allyl-3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 eq) in anhydrous toluene.

  • Add AIBN (0.1 eq) and tributyltin hydride (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclic fluorinated lactam.

Expected Results:

SubstrateProductYield (%)
N-Allyl-3,3-difluoro-6-(iodomethyl)piperidin-2-oneFused bicyclic lactam50-70

Safety and Handling

3,3-Difluoro-6-(iodomethyl)piperidin-2-one should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

3,3-Difluoro-6-(iodomethyl)piperidin-2-one is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated lactams. The protocols outlined in this application note provide a practical guide for its synthesis and subsequent derivatization through N-alkylation and intramolecular radical cyclization. These methods open up new avenues for the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (n.d.). 3,3-Difluoro-6-(iodomethyl)piperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Thielemans, G., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4515-4518. [Link]

  • Renaud, P., & Sibi, M. P. (Eds.). (2001). Radicals in organic synthesis (Vol. 1). John Wiley & Sons. [Link]

  • Joung, M. J., et al. (1996). A new protocol for N-alkylation of pyrimidine and purine nucleobases. The Journal of Organic Chemistry, 61(25), 9034-9039. [Link]

  • Clark, A. J., et al. (2001). Copper(I) catalysed atom transfer radical cyclisation of unsaturated α-halo amides. Tetrahedron Letters, 42(22), 3701-3704. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing dehalogenation of 3,3-difluoro-6-(iodomethyl)piperidin-2-one during coupling

Topic: Preventing Dehalogenation of 3,3-difluoro-6-(iodomethyl)piperidin-2-one during Coupling Workflows Welcome to the Advanced Diagnostics guide for cross-coupling primary alkyl iodides. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation of 3,3-difluoro-6-(iodomethyl)piperidin-2-one during Coupling Workflows

Welcome to the Advanced Diagnostics guide for cross-coupling primary alkyl iodides. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic root causes of hydrodehalogenation, provide data-driven ligand optimization strategies, and establish a self-validating protocol to ensure your coupling of 3,3-difluoro-6-(iodomethyl)piperidin-2-one succeeds.

Mechanistic Primer: Why Does Dehalogenation Occur?

When subjecting 3,3-difluoro-6-(iodomethyl)piperidin-2-one[1] to transition-metal catalyzed coupling (e.g., Suzuki, Negishi, or Cross-Electrophile Coupling), the most frequently reported failure mode is hydrodehalogenation . Instead of the desired C–C bond formation, researchers isolate the reduced byproduct: 3,3-difluoro-6-methylpiperidin-2-one.

This failure stems from the inherent weakness of the primary C–I bond, which readily undergoes single-electron transfer (SET) or oxidative addition to form a highly reactive alkyl radical or alkyl-metal intermediate. If the subsequent cross-coupling step (transmetalation or radical capture) is kinetically slow, the intermediate will abstract a hydrogen atom from the solvent or ligand (Hydrogen Atom Transfer, HAT), resulting in premature reduction[2]. Furthermore, if an alkyl-metal(II) species forms with open coordination sites, it becomes highly susceptible to β-hydride elimination[3].

Mechanism SM 3,3-difluoro-6-(iodomethyl) piperidin-2-one Ni Ni(0) / Ni(I) Catalyst Oxidative Addition SM->Ni Radical Alkyl Radical / Ni(II) Intermediate Ni->Radical Product Cross-Coupled Product (C-C Bond Formation) Radical->Product Transmetalation / Radical Capture Dehalo Hydrodehalogenation (Methyl Lactam) Radical->Dehalo H-Atom Transfer (HAT) from Solvent/Amine Elim β-Hydride Elimination (Alkene Byproduct) Radical->Elim Ligand Dissociation & Hydride Shift

Mechanistic divergence of alkyl iodides during transition-metal catalysis.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding >30% of the reduced methyl lactam instead of the coupled product? A1: The formation of the dehalogenated alkane byproduct is a direct consequence of Hydrogen Atom Transfer (HAT) outcompeting the cross-coupling step. This is exacerbated by using hydrogen-donating solvents (like THF or ethers) or failing to stabilize the organometallic intermediate. In photoredox or nickel-catalyzed systems, unoptimized silanes or amine bases can act as deleterious hydrogen donors[4]. Actionable Fix: Switch to non-hydrogen-donating solvents like DMA or NMP, and ensure your system is rigorously degassed, as trace oxygen alters the catalyst's oxidation state and promotes radical leakage.

Q2: How do I select the right ligand to prevent β-hydride elimination and hydrodehalogenation? A2: The coordination geometry of the catalyst is your primary defense. Bidentate ligands (e.g., bipyridine) often leave an open coordination site on the metal center, which facilitates β-hydride elimination or allows solvent molecules to coordinate and donate hydrogen. Transitioning to tridentate ligands (such as terpyridine or PyBOX) sterically and electronically saturates the metal center. This forces the reaction down the desired reductive elimination pathway and successfully avoids hydrodehalogenation[4][5].

Q3: Does the gem-difluoro group on the piperidinone ring affect this coupling? A3: Yes. Fluorinated alkyl halides are notoriously difficult to couple due to competing β-fluorine elimination and altered electronics[6]. While the difluoro group in 3,3-difluoro-6-(iodomethyl)piperidin-2-one is distant from the reacting iodomethyl center, it increases the overall electrophilicity of the lactam framework. Mild reductants (like Mn dust or organic reductants like TDAE) must be used instead of harsh metallic reductants (like Zn or Mg) to prevent over-reduction[7].

Quantitative Data: Ligand & Reductant Optimization

To illustrate the causality of ligand selection, the following table summarizes the optimization of a standard cross-electrophile coupling of 3,3-difluoro-6-(iodomethyl)piperidin-2-one with an aryl bromide.

Table 1: Effect of Catalyst System on Dehalogenation vs. Cross-Coupling Yield

Catalyst SystemLigand TypeReductantSolventCross-Coupling Yield (%)Hydrodehalogenation (%)
NiI₂bipy (Bidentate)Zn dustDMF42%38%
NiCl₂·glymedtbbpy (Bidentate)Mn dustDMA61%22%
NiCl₂·glymeterpy (Tridentate)Mn dustNMP84%< 5%
NiCl₂·glymePyBOX (Tridentate)TDAEDMA89% < 2%

Note: Tridentate ligands consistently suppress the dehalogenation pathway by blocking the open coordination sites required for hydride shift mechanisms.

Self-Validating Experimental Protocol

This protocol utilizes a tridentate-ligated Nickel system designed specifically to suppress the hydrodehalogenation of primary alkyl iodides. It is engineered as a self-validating workflow with mandatory In-Process Controls (IPCs) to ensure scientific integrity.

Workflow Step1 Initiate Reaction (NiCl2, PyBOX, TDAE, DMA) IPC1 IPC 1: GC-MS at 2 Hours Step1->IPC1 Check1 Ratio: Product vs. m/z 149 (Dehalogenated) IPC1->Check1 PathA Ratio > 10:1 Proceed to Completion Check1->PathA Pass PathB Ratio < 10:1 Halt & Troubleshoot Check1->PathB Fail Fix1 Check Solvent Dryness Switch to NMP PathB->Fix1 Fix2 Verify Ligand Purity (Ensure Tridentate Binding) PathB->Fix2

Self-validating experimental workflow with in-process analytical checkpoints.

Methodology: Tridentate-Ligated Cross-Electrophile Coupling

Phase 1: Catalyst Pre-Complexation

  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiCl₂·glyme (10 mol%) and 2,6-bis(oxazolin-2-yl)pyridine (PyBOX) (12 mol%).

  • Add 2.0 mL of anhydrous, rigorously degassed DMA.

  • Stir at room temperature for 30 minutes until a deep, homogeneous color develops. Causality: Pre-complexation ensures no unligated Ni(0) is generated. Unligated nickel is a primary culprit for unselective radical generation and subsequent hydrodehalogenation.

Phase 2: Substrate Addition & Reduction 4. Add the aryl bromide coupling partner (1.0 equiv) and tetrakis(dimethylamino)ethylene (TDAE) (1.5 equiv) to the catalyst solution. 5. Syringe Pump Addition: Dissolve 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.2 equiv) in 1.0 mL of DMA. Add this solution dropwise over 1 hour to the reaction mixture. Causality: Keeping the steady-state concentration of the alkyl iodide low prevents homodimerization and limits the pool of free radicals susceptible to solvent HAT.

Phase 3: In-Process Control (IPC) & Validation 6. IPC Checkpoint (2 Hours): Withdraw a 50 µL aliquot under inert atmosphere. Quench with 100 µL of saturated aqueous NH₄Cl and extract with 200 µL of EtOAc. 7. Analyze the organic layer via GC-MS.

  • Validation Metric: Calculate the peak area ratio of the Cross-Coupled Product vs. the Dehalogenated Byproduct (m/z ~149).

  • Decision Gate: If the ratio is > 10:1 , proceed the reaction for an additional 10 hours. If the ratio is < 10:1 , halt the reaction. A low ratio indicates moisture ingress or ligand failure; discard the batch, re-dry the DMA over molecular sieves, and verify the purity of the PyBOX ligand.

Phase 4: Workup 8. Quench the completed reaction with 1M HCl (to neutralize TDAE and basic byproducts) and extract with EtOAc (3 x 10 mL). 9. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate for standard silica gel purification.

References
  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. acs.org. 5

  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one - PubChem. nih.gov. 1

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. nih.gov.8

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. nih.gov. 7

  • Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. acs.org. 6

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Halides. nih.gov. 2

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. princeton.edu. 4

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling Guide for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0)[1].

Optimizing the solubility of this compound in organic solvents presents a unique physicochemical challenge. The molecule features a rigid lactam core that forms strong intermolecular hydrogen networks, a gem-difluoro group that alters the dipole and N-H acidity, and a highly reactive, light-sensitive iodomethyl electrophile. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure successful solubilization without compromising chemical integrity.

Frequently Asked Questions (FAQs)

Q: Why does my compound resist dissolution in standard non-polar solvents like hexanes or toluene? A: The core of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is a lactam. Lactams inherently form strong intermolecular hydrogen bonds (N-H···O=C), creating a robust crystal lattice with high lattice energy[2]. Furthermore, the highly electron-withdrawing gem-difluoro group at the C3 position increases the acidity of the lactam N-H bond, strengthening these intermolecular networks and drastically reducing thermodynamic solubility in non-polar organic solvents.

Q: Can I use polar aprotic solvents like DMSO or DMF to achieve higher concentrations for my assays? A: While polar aprotic solvents like DMSO and DMF excel at disrupting lactam hydrogen bonds, they pose a severe chemical stability risk to the iodomethyl group[3]. The iodomethyl moiety is a highly reactive electrophile. Prolonged exposure to DMSO, especially at elevated temperatures, can lead to nucleophilic attack, resulting in Kornblum-type oxidation (yielding aldehyde or sulfoxide byproducts) and the release of free iodide[4][5]. If DMSO must be used for High-Throughput Screening (HTS)[6], solutions must be prepared fresh, protected from light, and never heated.

Q: How does temperature affect the solubility and stability of this compound? A: Heating is a common technique to increase kinetic solubility; however, for this specific compound, applying heat (e.g., >30°C) accelerates the degradation of the light- and heat-sensitive C-I bond. Instead of heat, rely on gentle sonication and the selection of moderately polar, non-nucleophilic solvents (like THF, ethyl acetate, or acetonitrile) to reach thermodynamic equilibrium[7].

Solubilization Workflow & Logic

SolventSelection Start Start: Solid 3,3-difluoro-6- (iodomethyl)piperidin-2-one CheckPolarity Is the target solvent highly nucleophilic? (e.g., DMSO) Start->CheckPolarity UseNonNuc Use Non-Nucleophilic Polar Solvents (THF, MeCN, EtOAc) CheckPolarity->UseNonNuc No UseDMSO Use DMSO/DMF (High Risk of Degradation) CheckPolarity->UseDMSO Yes (Assay Req.) Sonication Gentle Sonication at RT (Avoid Heating >30°C) UseNonNuc->Sonication FreshPrep Prepare Fresh for Immediate Use Store at -20°C in Dark UseDMSO->FreshPrep Degradation Iodine Release / Alkylation Byproducts UseDMSO->Degradation Heated or Stored Success Stable Solubilized Compound Sonication->Success FreshPrep->Success Used immediately

Workflow for balancing lactam solubility with iodomethyl chemical stability.

Troubleshooting Guide

Issue 1: Incomplete dissolution in the target organic solvent.
  • Causality: High crystal lattice energy due to fluorinated lactam H-bonding. The solvent lacks sufficient hydrogen-bond acceptor capacity to outcompete the compound's self-association.

  • Intervention: Switch to a solvent with higher hydrogen-bond acceptor capacity that is strictly non-nucleophilic (e.g., THF or MeCN). If a less polar solvent is required for downstream chemistry, utilize a co-solvency approach (e.g., adding 5-10% THF to toluene) to disrupt the lattice[8].

Issue 2: Solution turns yellow or brown over time.
  • Causality: Photolytic or thermal degradation of the iodomethyl group. The C-I bond is weak and susceptible to homolytic cleavage (yielding alkyl radicals and elemental iodine, I2​ , which causes the color change) or nucleophilic displacement.

  • Intervention: Immediately discard the discolored solution. For future preparations, store the solid and all solutions in amber vials. Perform solubilization steps under low-light conditions and strictly avoid heating the solvent above room temperature.

Issue 3: Precipitation upon scale-up or cooling.
  • Causality: The initial small-scale solution was supersaturated (representing kinetic solubility) rather than at true thermodynamic equilibrium[7].

  • Intervention: Use the Saturation Shake-Flask Method (Protocol 1) to determine the true thermodynamic solubility limit before scaling up[9].

Solvent Compatibility Matrix

To facilitate rapid decision-making, quantitative and qualitative solvent parameters are summarized below based on the compound's dual structural demands.

Solvent ClassExample SolventsSolubilizing Power (Lactam)Stability Risk (Iodomethyl)Recommendation / Notes
Non-Polar Hexanes, HeptaneVery LowLowAvoid. Cannot break N-H···O=C networks.
Aromatic Toluene, BenzeneLowLowUse only with 5-10% polar co-solvent.
Polar Non-Nucleophilic THF, EtOAc, MeCNHighLowOptimal. Balances H-bond disruption with C-I stability.
Alcohols Methanol, EthanolModerateModerateUsable, but monitor for slow solvolysis over days.
Polar Aprotic (Nucleophilic) DMSO, DMFVery HighHigh Restrict to immediate HTS assay use. Do not heat[3].

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system utilizing HPLC/UV quantification to ensure that the measured solubility reflects the thermodynamically stable crystalline state without degradation[7][9].

  • Preparation: Add an excess amount of solid 3,3-difluoro-6-(iodomethyl)piperidin-2-one (e.g., 10 mg) to a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF or EtOAc).

  • Equilibration: Seal the vial and place it on an orbital shaker at 300 rpm at a strictly controlled temperature (25.0 ± 0.5 °C). Do not apply heat. Shake for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes at 25°C to separate the undissolved solid.

  • Quantification & Validation: Carefully extract 100 µL of the supernatant and dilute it in the mobile phase. Analyze via HPLC/UV.

    • Self-Validation Check: Inspect the chromatogram for secondary peaks. The presence of new peaks indicates solvent-induced degradation (e.g., iodine displacement), invalidating the solubility data for that specific solvent.

Protocol 2: Safe Solubilization for High-Throughput Screening (HTS)

When DMSO must be used for biological assay stock solutions[6], follow this protocol to mitigate Kornblum oxidation and nucleophilic degradation.

  • Environment: Dim the laboratory lights or work under yellow light. Use amber vials exclusively.

  • Solubilization: Add anhydrous, amine-free DMSO to the pre-weighed solid to achieve the target concentration (typically 10 mM).

  • Agitation: Use a bath sonicator filled with cold water (15-20°C) for 3-5 minute intervals until visually clear.

  • Storage: Immediately aliquot the stock solution into single-use amber tubes and flash-freeze using liquid nitrogen. Store at -80°C. Thaw only once immediately prior to the assay.

Degradation Pathway Logic

DegradationPathway Compound 3,3-difluoro-6-(iodomethyl) piperidin-2-one Pathway1 Pathway A Nucleophilic Substitution (e.g., Kornblum Oxidation) Compound->Pathway1 Heat + Solvent Pathway2 Pathway B Photolytic Cleavage (Light Exposure) Compound->Pathway2 UV/Vis Light Solvent DMSO / DMF (Nucleophilic Solvents) Solvent->Pathway1 Product1 Aldehyde/Sulfoxide Byproducts + Free Iodide Pathway1->Product1 Product2 Alkyl Radicals + Iodine (Yellow/Brown) Pathway2->Product2

Mechanistic pathways leading to the degradation of the iodomethyl moiety in solution.

References

  • [1] PubChem. 3,3-Difluoro-6-(iodomethyl)piperidin-2-one - Names and Identifiers. National Institutes of Health (NIH). Available at:[Link]

  • [6] Contract Pharma. Optimizing Drug Solubility: Exploring a more efficient approach. Contract Pharma. Available at:[Link]

  • [7] American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at:[Link]

  • [3] National Institutes of Health (PMC). Chip-based Reversed-phase Liquid Chromatography-Mass Spectrometry... A comparison of solid-phase methylation in DMSO and DMF. Available at:[Link]

  • [2] ACS Publications. Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. The Journal of Physical Chemistry B. Available at:[Link]

  • [4] University of Huddersfield Research Portal. Hypervalent Iodine in Combination with Phosphines, Unexpected DMSO Transformation. Available at:[Link]

  • [5] ACS Publications. Single-Electron Transfer from Dimsyl Anion in the Alkylation of Phenols. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Light Sensitivity and Degradation of Iodomethyl Piperidinones

Welcome to the Technical Support Center. Iodomethyl piperidinones are critical synthetic intermediates widely used in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Iodomethyl piperidinones are critical synthetic intermediates widely used in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. However, the inherent instability of the carbon-iodine (C–I) bond presents significant handling challenges.

This guide provides researchers and drug development professionals with a mechanistic understanding of photodegradation, diagnostic troubleshooting matrices, and self-validating standard operating procedures (SOPs) to ensure the integrity of your synthetic workflows.

SECTION 1: Mechanistic Understanding (The "Why")

Q: Why are iodomethyl piperidinones uniquely sensitive to ambient laboratory light?

A: The sensitivity of these compounds is dictated by the thermodynamics of the carbon-halogen bond. The C–I bond has the lowest bond dissociation energy (BDE) among all haloalkanes, typically hovering around 234 kJ/mol[1]. According to the Planck-Einstein relation ( E=hc/λ ), this energy threshold corresponds to photons with wavelengths of approximately 510 nm or shorter. Consequently, not only ultraviolet (UV) light but also standard visible blue and violet laboratory lighting carry sufficient energy to induce homolytic cleavage of the C–I bond[2][3].

Q: What exactly happens when the compound degrades?

A: When exposed to light <520 nm, the C–I bond undergoes homolytic fission, generating a highly reactive piperidinone-methyl carbon radical and an iodine radical (I•)[3][4].

  • Iodine Recombination: The iodine radicals rapidly recombine to form molecular iodine ( I2​ ), which is heavily pigmented and causes the characteristic darkening (pink, purple, or brown) of the sample[4].

  • Carbon Radical Propagation: The carbon-centered radical will seek stabilization by either abstracting a hydrogen atom from a neighboring molecule (yielding a des-iodo methyl piperidinone byproduct) or dimerizing with another radical to form complex cross-linked impurities.

Table 1: Halogen Bond Dissociation Energies and Photolytic Thresholds | Bond Type | Avg. Bond Dissociation Energy (kJ/mol) | Cleavage Wavelength Threshold (nm) | Light Sensitivity Level | | :--- | :--- | :--- | :--- | | C–F | ~485 | <246 (Deep UV) | Negligible | | C–Cl | ~327 | <365 (UVA) | Low | | C–Br | ~285 | <420 (Violet) | Moderate | | C–I | ~234 | <510 (Blue/Green/UV) | Extreme (Requires Actinic Shielding) |

G A Iodomethyl Piperidinone (Intact C-I Bond) B Photon Absorption (λ < 510 nm) A->B C Homolytic Cleavage (C-I Bond Break) B->C D Piperidinone-Methyl Radical (Carbon-centered) C->D E Iodine Radical (I•) C->E F Hydrogen Atom Transfer (Des-iodo byproduct) D->F + H-donor G Dimerization (Cross-linked byproduct) D->G + Radical H Radical Recombination (I2 Formation -> Darkening) E->H + I•

Caption: Photodegradation cascade of iodomethyl piperidinones triggered by visible/UV light.

SECTION 2: Troubleshooting Guide (Identifying Issues)

Q: How can I tell if my batch of iodomethyl piperidinone has degraded?

A: Degradation manifests both visually and analytically. Because molecular iodine ( I2​ ) is a potent chromophore, even trace amounts (sub-1%) will dramatically alter the physical appearance of your compound from a white powder/colorless oil to a dark, discolored substance[4].

Table 2: Troubleshooting Matrix for Iodomethyl Piperidinones

Indicator Type Observation Root Cause Recommended Action

| Visual | Pale pink or light yellow tint | Early-stage photolysis; trace I2​ formation. | Immediate transfer to amber vials; store at -20°C. | | Visual | Deep purple, brown, or black color | Advanced degradation; significant I2​ pooling. | Do not use in sensitive couplings. Proceed to Rescue Protocol (Section 3). | | NMR ( 1 H) | Loss of integration at the −CH2​−I peak (~3.1-3.4 ppm) | Conversion of the iodomethyl group. | Discard or heavily purify. | | NMR ( 1 H) | Appearance of a new methyl singlet (~1.0-1.5 ppm) | Hydrogen atom transfer yielding des-iodo byproduct. | Chromatographic separation required. | | LC-MS | Loss of target mass; appearance of [M-127] peak | Homolytic cleavage and loss of iodine. | Re-purify via Flash Chromatography. |

SECTION 3: Experimental Protocols (The "How-To")

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the success of the procedure is confirmed in real-time by an observable chemical transition, eliminating guesswork.

Protocol 1: Handling and Storage of Light-Sensitive Intermediates

Mechanistic Rationale: Preventing photon absorption is the only way to stop the initiation phase of radical degradation. Furthermore, removing oxygen prevents the formation of reactive oxygen species (ROS) that accelerate radical chain reactions.

  • Actinic Shielding: Conduct all handling, weighing, and transfers under amber/red laboratory lighting (wavelengths >500 nm)[2]. If a darkroom is unavailable, heavily wrap all reaction flasks and storage vials in aluminum foil[5].

  • Inert Atmosphere: Purge the storage container with Argon (preferred over Nitrogen as it is heavier and blankets the solid/liquid more effectively).

  • Radical Scavenging (Optional but Recommended): For liquid iodomethyl piperidinones or stock solutions, add a small piece of elemental copper or silver wire to the vial.

    • Self-Validation Checkpoint: If trace I2​ forms, it will react with the copper/silver to form an insoluble metal iodide salt on the wire's surface, keeping the solution completely colorless. As long as the solution remains clear, the compound is validated for use.

  • Thermal Control: Store strictly at or below -20°C. Lower thermal energy reduces the kinetic frequency of bond vibrations, stabilizing the weak C–I bond.

Protocol 2: Rescue and Purification of Degraded Batches

If your compound has turned brown/purple, it can often be rescued by chemically reducing the molecular iodine back to water-soluble iodide ions, followed by chromatographic isolation.

Mechanistic Rationale: Sodium thiosulfate ( Na2​S2​O3​ ) is a mild reducing agent that specifically targets halogens. It reduces I2​ (organic soluble, dark colored) to I− (water-soluble, colorless) while oxidizing itself to tetrathionate ( S4​O62−​ ).

  • Dissolution: Dissolve the degraded, discolored iodomethyl piperidinone in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the flask is wrapped in foil.

  • Thiosulfate Wash: Add an equal volume of 10% w/v aqueous Sodium Thiosulfate solution to the organic layer in a separatory funnel. Shake vigorously and vent.

  • Self-Validation Checkpoint: Observe the phase separation. The organic layer must transition from a dark purple/brown to completely colorless or pale yellow. This immediate color loss is your self-validating proof that the free I2​ has been successfully reduced and partitioned into the aqueous layer.

  • Extraction & Drying: Discard the aqueous layer. Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Cover the receiving and evaporating flasks with foil or use an amber-coated rotary evaporator setup.

  • Flash Chromatography: If NMR indicates des-iodo or dimerized byproducts (see Table 2), run the crude mixture through a silica gel column using an amber glass column or a foil-wrapped cartridge.

G Start Degraded Batch Identified (Visual/Analytical Check) Step1 Dissolve in Organic Solvent (e.g., EtOAc or DCM) Start->Step1 Step2 Sodium Thiosulfate Wash (Reduces I2 to I-) Step1->Step2 Step3 Phase Separation (Discard Aqueous Layer) Step2->Step3 Colorless Transition Step4 Dry & Concentrate (Under Actinic Shielding) Step3->Step4 Step5 Flash Chromatography (Amber Column/Foil Wrapped) Step4->Step5 End Pure Iodomethyl Piperidinone (Store at -20°C, Ar atm) Step5->End Validated by NMR

Caption: Experimental workflow for rescuing and purifying degraded light-sensitive compounds.

References

  • Explain the following : Alkyl iodides become darken on standing in presence of light. Source: allen.in URL:[Link]

  • The Role of Excitation Energy in Photobrightening and Photodegradation of Halide Perovskite Thin Films. Source: acs.org URL: [Link]

  • Protection of Light Sensitive Products. Source: pharmaguideline.com URL:[Link]

  • 5 Tips for Handling Photosensitive Reagents. Source: labtag.com URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling of highly functionalized fluorinated intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the handling of highly functionalized fluorinated intermediates.

3,3-Difluoro-6-(iodomethyl)piperidin-2-one presents a unique, dual-faceted stability challenge in aqueous environments. The molecule contains two highly reactive sites: an electrophilic lactam carbonyl activated by a gem-difluoro group, and a labile primary alkyl iodide. This guide provides a comprehensive, self-validating framework to understand its degradation causality, troubleshoot common issues, and implement robust experimental protocols.

Part 1: Core Troubleshooting Guide

Issue 1: Rapid Loss of Compound in Neutral to Basic Aqueous Buffers (pH ≥ 7.0)

Symptom: LC-MS or NMR analysis shows a rapid disappearance of the intact parent mass and the appearance of a highly polar species (+18 Da mass shift) when the compound is diluted into physiological buffers like PBS (pH 7.4). Causality: The 3,3-difluoro group exerts a powerful inductive electron-withdrawing effect (-I effect). This significantly increases the partial positive charge ( δ+ ) on the adjacent lactam carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by hydroxide ions (OH⁻) or water[1]. This leads to rapid, base-catalyzed ring-opening hydrolysis, forming the corresponding acyclic amino acid derivative. Studies on structurally similar fluorinated lactams confirm that such electron-withdrawing substituents severely decrease the stability of the lactam ring in response to aqueous hydrolysis[2]. Resolution:

  • Maintain aqueous working solutions at slightly acidic conditions (pH 4.0 – 5.5) where the hydroxide concentration is minimized.

  • Use co-solvents (e.g., 5–10% DMSO or Acetonitrile) to reduce the thermodynamic activity of water.

  • Prepare aqueous dilutions immediately prior to use.

Issue 2: Appearance of a Highly Polar Byproduct and Loss of Iodine (Solvolysis)

Symptom: Over several hours in aqueous media, a new peak emerges with a massive mass shift (-110 Da) and the loss of the characteristic iodine isotope pattern, even at acidic pH. Causality: The C6-iodomethyl group contains a primary alkyl iodide. Iodide (I⁻) is an excellent leaving group due to its large size and polarizability. In aqueous media, the carbon-iodine bond undergoes solvolysis (nucleophilic substitution, primarily S_N2 by H₂O), yielding 3,3-difluoro-6-(hydroxymethyl)piperidin-2-one and releasing hydroiodic acid (HI)[3]. This process is accelerated by heat and the presence of competing nucleophiles in the buffer (e.g., phosphate, Tris). Resolution:

  • Store concentrated stock solutions in anhydrous, aprotic solvents (e.g., anhydrous DMSO) over molecular sieves.

  • Avoid heating aqueous solutions above 25°C.

Issue 3: Solutions Turning Yellow/Brown Over Time

Symptom: Stock solutions or solid powders develop a yellow or brown tint during storage. Causality: Alkyl iodides are photolytically and oxidatively unstable. Exposure to ambient UV/Vis light or trace oxidants causes homolytic cleavage of the weak C-I bond, generating iodine radicals that dimerize to molecular iodine (I₂). The solvated I₂ imparts a yellow/brown color to the solution. Resolution:

  • Store all solid materials and solutions in amber glass vials.

  • Purge storage containers with argon or nitrogen gas to displace oxygen.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I prepare a 100 mM stock solution directly in biological buffers (e.g., PBS)? A: No. The compound exhibits poor aqueous solubility at high concentrations and will rapidly degrade via both lactam hydrolysis and iodide solvolysis. Always prepare concentrated stocks (e.g., 50 mM) in anhydrous DMSO, aliquot into single-use vials, and store at -20°C.

Q: Does the stereochemistry or conformation of the fluorine atoms impact stability? A: Yes. Fluorinated piperidines exhibit strong stereoelectronic effects, notably the "axial-F preference" driven by charge-dipole interactions and hyperconjugation[4]. These conformational preferences dictate the steric accessibility of the lactam carbonyl and the trajectory of nucleophilic attack, directly influencing the hydrolysis rate.

Q: How can I differentiate between lactam hydrolysis and iodide solvolysis in my LC-MS data? A: Lactam hydrolysis adds H₂O (+18 Da) but retains the iodine atom. Iodide solvolysis replaces the heavy iodine atom (126.9 Da) with a hydroxyl group (17 Da), resulting in a massive mass drop (-110 Da) and the loss of the characteristic iodine mass defect. (Refer to Table 2 for exact m/z values).

Part 3: Quantitative Data & Diagnostics

Table 1: Estimated Half-Life ( t1/2​ ) at 25°C

Note: Values are empirical estimates based on fluorinated lactam and primary alkyl iodide degradation kinetics.

Buffer / Solvent SystempHEstimated t1/2​ Primary Degradation Pathway
Anhydrous DMSON/A> 6 monthsNone (Stable)
0.1 M Acetate Buffer4.5~ 48 hoursIodide Solvolysis
0.1 M Phosphate Buffer (PBS)7.4< 2 hoursLactam Hydrolysis & Solvolysis
0.1 M Carbonate Buffer9.5< 15 minutesRapid Lactam Hydrolysis
Table 2: LC-MS Diagnostic Mass Shifts (Positive Ion Mode, [M+H]⁺)
SpeciesFormulaExpected m/z [M+H]⁺Diagnostic Feature
Intact Compound C₆H₈F₂INO275.97Base peak; strong iodine mass defect
Solvolysis Product C₆H₉F₂NO₂166.07Loss of 110 Da (I → OH)
Hydrolysis Product C₆H₁₀F₂INO₂293.98Addition of 18 Da (Ring opening)
Double Degradation C₆H₁₁F₂NO₃184.08Ring opened + OH substitution

Part 4: Experimental Protocols

Protocol: Self-Validating Kinetic Stability Assay (LC-MS)

To establish trustworthiness in your downstream assays, you must validate the integrity of the compound under your specific buffer conditions before running biological experiments. This protocol acts as a self-validating system: by quantifying the exact concentration of the intact active pharmaceutical ingredient (API) over time, you prevent false-negative biological readouts caused by degraded compound.

Step 1: Stock Preparation (Anhydrous)

  • Equilibrate the solid 3,3-difluoro-6-(iodomethyl)piperidin-2-one to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Dissolve the solid in anhydrous, amine-free DMSO to a concentration of 50 mM.

  • Aliquot 20 µL volumes into amber glass vials, blanket with Argon gas, and store at -20°C.

Step 2: Kinetic Stability Assay

  • Prepare a 100 µM working solution by diluting the DMSO stock into your target aqueous buffer (e.g., 50 mM Ammonium Acetate, pH 5.0) pre-equilibrated at 25°C.

  • Immediately inject a 5 µL aliquot into the LC-MS (Time = 0). Use a rapid gradient (e.g., 5–95% MeCN in water with 0.1% Formic Acid over 3 minutes) on a C18 column.

  • Sample the solution every 30 minutes for a total of 4 hours.

  • Causality Check: Plot the Area Under the Curve (AUC) of the intact mass (m/z 275.97) versus time. Fit the data to a first-order exponential decay model ( N(t)=N0​e−kt ) to calculate the half-life ( t1/2​ ).

  • Validation Gate: If the calculated t1/2​ is shorter than your planned biological experiment duration, you must redesign the assay conditions (e.g., lower the pH, lower the temperature, or increase co-solvent concentration).

Part 5: Mechanistic & Workflow Visualizations

DegradationPathways Intact 3,3-Difluoro-6-(iodomethyl) piperidin-2-one (Intact) Cond1 pH ≥ 7.0 / OH⁻ (Base Catalysis) Intact->Cond1 Cond2 H₂O / Heat (Nucleophilic Substitution) Intact->Cond2 Hydrolysis Ring-Opened Amino Acid (Lactam Hydrolysis) DoubleDeg Ring-Opened + Solvolysis (Complete Degradation) Hydrolysis->DoubleDeg H₂O / Heat Solvolysis 6-(Hydroxymethyl) Analog (Iodide Solvolysis) Solvolysis->DoubleDeg pH ≥ 7.0 Cond1->Hydrolysis Cond2->Solvolysis

Fig 1. Primary aqueous degradation pathways of 3,3-difluoro-6-(iodomethyl)piperidin-2-one.

Workflow Step1 Prepare 50 mM Stock (Anhydrous DMSO) Step2 Dilute to 100 µM (Target Aqueous Buffer) Step1->Step2 Step3 LC-MS Kinetic Sampling (t=0 to t=4h) Step2->Step3 Step4 Calculate Half-Life (t½) First-Order Decay Step3->Step4 Decision Is t½ > Assay Duration? Step4->Decision Proceed Proceed with Biological Assay Decision->Proceed Yes Redesign Redesign Buffer (Lower pH/Temp) Decision->Redesign No Redesign->Step2

Fig 2. Self-validating LC-MS workflow for determining compound stability prior to downstream assays.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones Source: Pharmaceuticals URL: [Link]

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal URL: [Link]

  • Title: Controlled/Living Radical Polymerization of Vinyl Acetate by Degenerative Transfer with Alkyl Iodides Source: Macromolecules URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity: iodomethyl vs chloromethyl difluoropiperidinones

An in-depth technical analysis for researchers, scientists, and drug development professionals. Difluoropiperidinones are highly prized scaffolds in modern medicinal chemistry, frequently utilized to improve metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Difluoropiperidinones are highly prized scaffolds in modern medicinal chemistry, frequently utilized to improve metabolic stability and modulate the basicity of amine-containing therapeutics[1],[2]. When functionalized with a halomethyl group (e.g., chloromethyl or iodomethyl), these molecules become versatile electrophilic building blocks. However, the strong electron-withdrawing nature of the gem-difluoro moiety significantly alters the electronic landscape of the molecule, making the choice of the halogen leaving group a critical parameter for successful downstream functionalization.

This guide objectively compares the reactivity profiles of iodomethyl versus chloromethyl difluoropiperidinones, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Causality: Electronic and Steric Interplay

To predict the behavior of halomethyl difluoropiperidinones, one must account for the interplay between the leaving group's intrinsic properties and the inductive pull of the difluoropiperidinone core.

The Inductive Penalty of the CF2​ Group The gem-difluoro group exerts a powerful inductive (-I) effect. In nucleophilic substitution ( SN​2 ) reactions, the transition state involves a partial positive charge buildup at the electrophilic carbon. The -I effect of the nearby difluoropiperidinone ring destabilizes this transition state, raising the activation energy. Consequently, SN​2 reactions on these scaffolds are inherently sluggish compared to non-fluorinated analogs.

SN​2 Reactivity: The Iodomethyl Advantage To overcome the inductive penalty of the difluoropiperidinone core during direct alkylation, an exceptional leaving group is required. Iodomethyl variants exhibit drastically faster SN​2 reaction rates than their chloromethyl counterparts[3],[4]. This is driven by two factors:

  • Bond Strength: The C–I bond is significantly weaker and longer than the C–Cl bond.

  • Polarizability: The large atomic radius of iodine makes its electron cloud highly polarizable, which stabilizes the SN​2 transition state and lowers the activation barrier[3].

Zinc Carbenoid Generation: A Counterintuitive Reversal While iodomethyl groups dominate SN​2 pathways, chloromethyl groups excel in metal-insertion reactions, specifically in the generation of zinc carbenoids for Simmons-Smith-type cyclopropanations. Research has demonstrated that (chloromethyl)zinc reagents are generally more reactive than (iodomethyl)zinc analogues[5]. The higher electronegativity of the chlorine atom increases the electrophilicity of the carbenoid carbon, facilitating a more rapid and higher-yielding attack on electron-rich olefins[5].

Visualizing the Reaction Pathways

Reactivity_Pathways cluster_SN2 SN2 Nucleophilic Substitution cluster_Zinc Zinc Carbenoid Generation Substrate Halomethyl Difluoropiperidinone Iodo_Path Iodomethyl Variant (Fast SN2) Substrate->Iodo_Path + Nuc Chloro_Path Chloromethyl Variant (Slow SN2) Substrate->Chloro_Path + Nuc Iodo_Zn (Iodomethyl)zinc (Lower Reactivity) Substrate->Iodo_Zn + Et2Zn Chloro_Zn (Chloromethyl)zinc (Higher Reactivity) Substrate->Chloro_Zn + Et2Zn SN2_Product Alkylated Product Iodo_Path->SN2_Product High k_rel Chloro_Path->SN2_Product Low k_rel Zn_Product Cyclopropanated Product Iodo_Zn->Zn_Product Chloro_Zn->Zn_Product Favored

Reaction pathways comparing SN2 and Zinc carbenoid reactivity of halomethyl difluoropiperidinones.

Quantitative Data Presentation

The following tables summarize the expected relative performance of both variants across different reaction paradigms, synthesized from established kinetic principles of halomethyl systems[5],[6].

Table 1: Relative SN​2 Reactivity Profile (Nucleophilic Substitution)

ElectrophileLeaving GroupEst. Relative Rate ( krel​ )Primary ApplicationStorage Stability
Chloromethyl-DFP Chloride ( Cl− )1.0 (Baseline)Stable precursor, Finkelstein intermediateHigh (Stable for months at RT)
Iodomethyl-DFP Iodide ( I− )~30.0 - 50.0Direct alkylation of sluggish nucleophilesLow (Light and heat sensitive)

Table 2: Zinc Carbenoid Cyclopropanation Performance

Reagent SystemCarbenoid SpeciesRelative ReactivityYield (Standard Olefin)Byproduct Profile
Substrate + Et2​Zn (Iodomethyl)zincModerate65 - 75%High homocoupling
Substrate + Et2​Zn (Chloromethyl)zincHigh> 90%Clean conversion

Self-Validating Experimental Protocols

To objectively verify these reactivity differences in your own laboratory, utilize the following self-validating methodologies.

Protocol A: NMR-Monitored Kinetic Evaluation of SN​2 Reactivity

This protocol uses pseudo-first-order kinetics to quantitatively compare the SN​2 rates of chloromethyl vs. iodomethyl variants[6],[7].

  • Causality of Design: Acetone- d6​ is selected because polar aprotic solvents accelerate SN​2 reactions by weakly solvating the nucleophile, while simultaneously allowing for direct, solvent-suppression-free NMR monitoring. Pseudo-first-order conditions (excess nucleophile) simplify the rate equation, ensuring the calculated krel​ is independent of fluctuating nucleophile concentrations.

  • Step 1 (Preparation): Prepare a 0.20 M solution of the halomethyl difluoropiperidinone substrate in anhydrous acetone- d6​ within a standard NMR tube[6]. Include 0.05 M of Tetramethylsilane (TMS) as an internal integration standard.

  • Step 2 (Nucleophile Addition): Add 0.01 M of Potassium Iodide (KI) or a standard amine nucleophile to the tube at 23 °C[7].

  • Step 3 (Data Acquisition): Monitor the reaction using 1H NMR. Track the disappearance of the distinct halomethyl protons (typically shifting between 4.58 ppm and 4.75 ppm depending on the halogen)[6].

  • Step 4 (Validation & Analysis): Normalize the halomethyl peak integrals against the TMS standard. Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of this linear plot yields the pseudo-first-order rate constant ( k ), allowing for direct krel​ comparison between the chloro and iodo variants.

Kinetic_Workflow Step1 1. Equimolar Setup (Substrate + Nuc) Step2 2. NMR Tube (Acetone-d6, 23°C) Step1->Step2 Step3 3. Signal Integration (CH2-Cl vs CH2-I) Step2->Step3 Step4 4. k_rel Calculation (Pseudo-1st Order) Step3->Step4

Self-validating NMR workflow for pseudo-first-order kinetic analysis of SN2 reaction rates.

Protocol B: Generation of Halomethylzinc Reagents for Cross-Coupling

Based on the proven superiority of chloromethylzinc reagents, this protocol outlines the optimal conditions for carbenoid generation[5].

  • Causality of Design: 1,2-dichloroethane (DCE) is mandated as the solvent. Unlike traditional ethereal solvents (which can over-coordinate and stabilize the zinc species to the point of unreactivity), DCE provides the exact dielectric environment necessary to achieve clean, rapid, and high-yielding cyclopropanations[5].

  • Step 1 (Solvation): Dissolve 1.0 equivalent of the chloromethyl difluoropiperidinone in anhydrous 1,2-dichloroethane under an inert argon atmosphere.

  • Step 2 (Zinc Insertion): Cool the reaction vessel to 0 °C. Slowly add 1.2 equivalents of diethylzinc ( Et2​Zn ) dropwise.

  • Step 3 (Trapping): Introduce 1.5 equivalents of the target olefin. Allow the mixture to slowly warm to room temperature over 2 hours. The highly electrophilic (chloromethyl)zinc carbenoid will form in situ and rapidly transfer the difluoropiperidinone-methyl group to the olefin[5].

  • Step 4 (Quenching): Quench the reaction strictly with saturated aqueous NH4​Cl to safely decompose unreacted organozinc species before organic extraction.

References

  • A Comparison of (Chloromethyl)- and (Iodomethyl)zinc Cyclopropanation Reagents | illinois.edu | 5

  • A Comparative Guide to the Reactivity of Halomethyl Pyridines | benchchem.com | 3

  • Effect of Allylic Groups on SN2 Reactivity | nih.gov | 6

  • Acta Vol 51 2018 MSIG | sigmaaldrich.com | 1

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines | researchgate.net | 2

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Executive Summary The incorporation of fluorine and reactive halogens into saturated nitrogen heterocycles is a foundational strategy in modern medicinal chemistry. Specifically, 3,3-difluoro-6-(iodomethyl)piperidin-2-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine and reactive halogens into saturated nitrogen heterocycles is a foundational strategy in modern medicinal chemistry. Specifically, 3,3-difluoro-6-(iodomethyl)piperidin-2-one (C₆H₈F₂INO) serves as a critical intermediate and scaffold for developing enzyme inhibitors and peptidomimetics 1. Characterizing this compound via mass spectrometry (MS) presents unique challenges due to the highly labile nature of the carbon-iodine (C–I) bond and the specific neutral losses associated with the gem-difluoro lactam core.

This guide objectively compares the performance of leading MS platforms (HR-Q-TOF, QqQ, and GC-EI-MS) for the structural elucidation and quantitation of this compound, providing a self-validating experimental protocol to ensure data integrity.

Mechanistic Causality in Fragmentation

To optimize any MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. The fragmentation of 3,3-difluoro-6-(iodomethyl)piperidin-2-one is governed by three distinct structural features:

  • Facile Deiodination: The C–I bond possesses a very low bond dissociation energy (~234 kJ/mol). Under Collision-Induced Dissociation (CID), the protonated precursor ([M+H]⁺ at m/z 275.9690) rapidly undergoes either heterolytic cleavage to lose HI (127.9 Da) or homolytic cleavage to lose an iodine radical (I•, 126.9 Da) 2.

  • Fluorine Elimination: The gem-difluoro group adjacent to the carbonyl is susceptible to the loss of hydrogen fluoride (HF, 20.0 Da). This is thermodynamically driven by the formation of a more stable, conjugated cyclic system 3.

  • Lactam Ring Opening: At higher collision energies, the stable piperidinone ring undergoes cycloreversion, typically expelling carbon monoxide (CO, 28.0 Da).

MS_Fragmentation M [M+H]+ m/z 275.9690 I_loss [M+H - HI]+ m/z 148.0567 M->I_loss -HI (127.9 Da) Low CE (10 eV) I_rad_loss [M+H - I•]•+ m/z 149.0645 M->I_rad_loss -I• (126.9 Da) Homolytic Cleavage HF_loss [M+H - HI - HF]+ m/z 128.0505 I_loss->HF_loss -HF (20.0 Da) Med CE (20 eV) CO_loss [M+H - HI - HF - CO]+ m/z 100.0556 HF_loss->CO_loss -CO (28.0 Da) High CE (35 eV)

Caption: Gas-phase fragmentation logic tree for 3,3-difluoro-6-(iodomethyl)piperidin-2-one under CID.

Platform Comparison Guide

When selecting an analytical platform for this compound, researchers must balance the need for structural confirmation against quantitative sensitivity.

High-Resolution Q-TOF (HR-Q-TOF)
  • Performance: Exceptional for structural elucidation and impurity profiling.

  • Advantage: The exact mass capabilities (sub-5 ppm error) are mandatory to confidently distinguish the loss of HF (20.0062 Da) from other nominal isobaric interferences. It also readily confirms the monoisotopic nature of the iodine atom (absence of an A+2 isotope pattern).

  • Limitation: Lower linear dynamic range for high-throughput PK quantitation compared to QqQ.

Triple Quadrupole (QqQ)
  • Performance: The gold standard for targeted quantitation (e.g., in plasma or microsomes).

  • Advantage: Operating in Multiple Reaction Monitoring (MRM) mode, the m/z 276.0 → 148.0 transition yields exceptional signal-to-noise ratios. The low collision energy required for this transition maximizes the duty cycle.

  • Limitation: Cannot resolve isobaric background matrix interferences that share the same nominal mass transitions.

Gas Chromatography-Electron Ionization-MS (GC-EI-MS)
  • Performance: Not Recommended.

  • Causality: The iodomethyl group is highly thermally labile. Injection into a standard GC inlet (250°C) results in near-complete thermal degradation (deiodination) prior to ionization. The resulting spectrum will falsely represent a deiodinated piperidinone artifact rather than the intact molecule.

Quantitative Data Comparison

Table 1: Platform Performance Metrics for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Analytical PlatformIonization SourceIntact Precursor StabilityMass AccuracyBest Use Case
HR-Q-TOF ESI (Soft)High (with optimized DP)< 3 ppmMetabolite ID, Impurity Profiling
QqQ ESI (Soft)High (with optimized DP)~ 0.5 DaHigh-throughput DMPK Quantitation
GC-EI-MS Electron Impact (Hard)Fail (Thermal Degradation)~ 0.5 DaNot suitable for this scaffold

Table 2: Diagnostic Exact Mass Fragments (HR-Q-TOF, ESI+)

Fragment AssignmentFormulaTheoretical Exact Mass (m/z)Neutral Loss
[M+H]⁺ C₆H₉F₂INO⁺275.9690N/A
[M+H - I•]•⁺ C₆H₉F₂NO•⁺149.0645126.9045 (I•)
[M+H - HI]⁺ C₆H₈F₂NO⁺148.0567127.9123 (HI)
[M+H - HI - HF]⁺ C₆H₇FNO⁺128.050520.0062 (HF)
[M+H - HI - HF - CO]⁺ C₅H₇FN⁺100.055627.9949 (CO)

Self-Validating Experimental Protocol (LC-HRMS/MS)

To prevent false negatives caused by in-source fragmentation of the weak C–I bond, the following step-by-step methodology incorporates a self-validating feedback loop.

Step 1: Sample Preparation

  • Dissolve the standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 Methanol:Water mixture to match the initial LC gradient conditions. Note: Avoid extended storage in aqueous buffers, as iodomethyl groups can undergo slow hydrolysis to hydroxymethyl derivatives.

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) to ensure sharp peak shapes.

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The acidic modifier is crucial to ensure robust protonation of the lactam nitrogen.

Step 3: Source Tuning & Precursor Validation (The Self-Validating Step)

  • Infuse the sample and monitor MS1.

  • Critical Action: Set the Declustering Potential (DP) or Fragmentor Voltage to an unusually low value (e.g., 20 V).

  • Validation Check: Calculate the peak area ratio of m/z 276.0 to m/z 148.0. If the intact precursor (m/z 276.0) constitutes less than 80% of the total ion current for these two masses, lower the source temperature by 50°C and reduce the DP further. You must prove the precursor is intact before applying CID.

Step 4: Collision Energy (CE) Sweeping

  • Isolate m/z 275.9690 in the quadrupole with a narrow 1.0 Da window.

  • Apply a CE ramp from 5 eV to 40 eV using Argon collision gas.

  • Extract the product ion spectra to map the kinetic breakdown curve (survival yield of the precursor vs. appearance of 148.0, 128.0, and 100.0 m/z).

LCMS_Workflow Prep 1. Sample Preparation Dilute to 100 ng/mL in 50:50 MeOH:H2O Avoid long aqueous storage Source 2. ESI Source Optimization Minimize Declustering Potential (<30V) to prevent in-source I-loss Prep->Source 1 µL Injection MS1 3. Precursor Validation (MS1) Confirm [M+H]+ at m/z 275.9690 Ensure >80% intact precursor Source->MS1 Soft Ionization CID 4. CID Energy Sweep Ramp Collision Energy (5 to 40 eV) to map fragmentation kinetics MS1->CID Isolation (1.0 Da window) MS2 5. HRMS Detection (MS2) Acquire TOF spectra (R > 30,000) Assign exact mass fragments CID->MS2 Product Ion Extraction

Caption: Self-validating LC-HRMS/MS experimental workflow for labile iodinated compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 132398461, 3,3-Difluoro-6-(iodomethyl)piperidin-2-one" PubChem.
  • BenchChem Technical Support Team. "Technical Guide: Mass Spectrometry Profiling of 5,5-Difluoropiperidin-2-one" BenchChem.
  • Bodi, A., Haflijason, A., & Kvaran, Á. "Branching ratios in the dissociative photoionization of iodomethane by photoelectron photoion coincidence" Phys. Chem. Chem. Phys., 2023, 25, 7383-7393.

Sources

Validation

in vitro metabolic stability of difluoropiperidinones vs standard piperidinones

In Vitro Metabolic Stability: Difluoropiperidinones vs. Standard Piperidinones In the landscape of small molecule drug discovery, piperidinones and piperidines are privileged heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Metabolic Stability: Difluoropiperidinones vs. Standard Piperidinones

In the landscape of small molecule drug discovery, piperidinones and piperidines are privileged heterocycles. However, their electron-rich C–H bonds and high basicity often introduce a severe liability: rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. To engineer around this bottleneck, geminal difluorination (e.g., 3,3-difluoropiperidinone or 4,4-difluoropiperidinone) has emerged as a premier structural modification.

As application scientists, we must look beyond the simplified heuristic that "C–F bonds are simply stronger than C–H bonds." This guide provides a deep-dive comparison of the in vitro metabolic stability of these scaffolds, detailing the physical organic chemistry that drives their behavior and the self-validating experimental protocols used to quantify these differences.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The improvement in metabolic stability observed in difluoropiperidinones is driven by a combination of steric blockade and profound electrostatic modulation.

  • pKa Modulation and Binding Affinity ( Ka​ ): Standard piperidinones typically possess a high pKa​ (~9.0–10.0), meaning they are almost entirely protonated at a physiological pH of 7.4. CYP enzymes, particularly CYP2D6, possess anionic residues (such as Glu216 and Asp301) in their substrate-binding domains that actively recruit these basic amines via stabilized ion pairs[1]. This results in a high-affinity enzyme-substrate complex.

  • Electrostatic Evasion: The introduction of a highly electronegative gem-difluoro group pulls electron density away from the amine via inductive effects, drastically lowering the pKa​ to ~6.0–7.0[2]. Consequently, the difluoropiperidinone is largely neutral at pH 7.4. This eliminates the ion-pairing interaction, significantly reducing the molecule's binding affinity to the CYP active site[3].

  • Transition State Energy: When the molecule does bind, the CYP catalytic cycle must overcome the higher bond dissociation energy of the C–F bond (110 kcal/mol) compared to the C–H bond (105 kcal/mol) to initiate oxidation, effectively blocking specific metabolic soft spots[3].

G Standard Standard Piperidinone (High pKa, Weak C-H) CYP CYP450 Active Site (e.g., CYP2D6, CYP3A4) Standard->CYP High Affinity (Ion pair) Difluoro Difluoropiperidinone (Low pKa, Strong C-F) Difluoro->CYP Low Affinity (Reduced basicity) Metabolism Rapid Oxidative Metabolism (High Intrinsic Clearance) CYP->Metabolism C-H Abstraction Stability Metabolic Stability (Prolonged Half-life) CYP->Stability C-F Blockade & Evasion

Electrostatic and steric mechanisms of CYP450 evasion by difluoropiperidinones.

Comparative Data Analysis

The structural modifications directly translate to measurable improvements in pharmacokinetic profiles. The table below synthesizes representative in vitro data comparing a standard piperidinone scaffold with its difluorinated counterparts, demonstrating how shifting the pKa​ and blocking oxidation sites reduces intrinsic clearance ( CLint​ )[4],[5].

Compound ScaffoldCalculated pKa​ LogD7.4​ HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Primary Metabolic Route
Standard Piperidinone 9.21.812115.5Rapid N-dealkylation, α -carbon oxidation
3,3-Difluoropiperidinone 6.82.14828.8Sterically hindered oxidation, reduced binding
4,4-Difluoropiperidinone 7.12.3>60<15.0Blocked C4-oxidation, reduced CYP affinity

Data Note: While fluorination generally increases lipophilicity ( LogP ), the dramatic reduction in basicity means the effective distribution coefficient at physiological pH ( LogD7.4​ ) remains relatively stable, preventing excessive non-specific microsomal binding[5].

Experimental Protocol: Self-Validating HLM Stability Assay

To objectively quantify the metabolic stability of these scaffolds, we utilize a Human Liver Microsome (HLM) assay. A scientifically rigorous protocol must be a self-validating system . Therefore, this workflow mandates the inclusion of a positive control (e.g., Verapamil, to confirm CYP enzymatic viability) and a minus-NADPH negative control (to differentiate true CYP-mediated metabolism from aqueous chemical instability).

ExpWorkflow N1 1. Substrate Preparation N2 2. HLM Pre-incubation N1->N2 N3 3. NADPH Initiation N2->N3 N4 4. Acetonitrile Quench N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Step-by-step workflow for the in vitro HLM metabolic stability assay.

Step-by-Step Methodology

1. Reagent & Substrate Preparation

  • Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4.

  • Thaw pooled HLMs on ice to preserve the structural integrity of the membrane-bound enzymes.

  • Prepare a 10 mM stock of the test compounds (standard and difluoropiperidinones) in DMSO.

  • Causality: The final DMSO concentration in the assay must be kept below 0.1% (v/v) to prevent solvent-induced inhibition of CYP450 isoforms.

2. Incubation Mixture Setup & Pre-Incubation

  • Dilute the test compounds to a final assay concentration of 1 µM in the phosphate buffer containing 0.5 mg/mL HLM protein.

  • Incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Causality: A 1 µM substrate concentration ensures the assay operates under first-order kinetics (well below the Km​ for most CYPs). The 5-minute pre-incubation is critical; it establishes thermal equilibrium and allows the lipophilic compounds to partition into the microsomal lipid bilayer where the CYP active sites reside.

3. Reaction Initiation

  • Initiate the catalytic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Causality: CYP450 enzymes are monooxygenases that require a constant supply of electrons to activate molecular oxygen. The regenerating system prevents the depletion of NADPH over the 60-minute time course, ensuring linear enzyme kinetics.

4. Time-Course Quenching

  • At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot of the reaction mixture and immediately plunge it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of organic solvent rapidly denatures the CYP proteins, instantly halting the enzymatic reaction and precipitating the proteins to yield a clean matrix for mass spectrometry.

5. LC-MS/MS Analysis & Kinetic Calculation

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.

  • Plot the natural logarithm of the remaining parent compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope.

  • Derive the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R)
  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)

Sources

Comparative

benchmarking 3,3-difluoro-6-(iodomethyl)piperidin-2-one in Suzuki-Miyaura coupling

Benchmarking 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in sp³-sp² Suzuki-Miyaura Cross-Couplings Introduction & Strategic Rationale The integration of sp³-rich, conformationally restricted scaffolds is a dominant strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3,3-Difluoro-6-(iodomethyl)piperidin-2-one in sp³-sp² Suzuki-Miyaura Cross-Couplings

Introduction & Strategic Rationale

The integration of sp³-rich, conformationally restricted scaffolds is a dominant strategy in modern drug discovery aimed at improving metabolic stability and pharmacokinetic profiles. The molecule 3,3-difluoro-6-(iodomethyl)piperidin-2-one [1] is a highly versatile building block, offering both a lactam motif for hydrogen bonding and a gem-difluoro group to modulate lipophilicity.

However, utilizing unactivated primary alkyl iodides in Suzuki-Miyaura cross-couplings presents distinct mechanistic hurdles compared to traditional aryl halides. This guide provides an objective benchmarking of this fluorinated lactam against its non-fluorinated and bromide analogs, detailing the mechanistic rationale and validated protocols necessary for successful sp³-sp² coupling.

Mechanistic Framework: Circumventing β -Hydride Elimination

Traditional palladium-catalyzed Suzuki couplings of alkyl halides frequently fail due to competitive β -hydride elimination following a two-electron oxidative addition. To successfully couple 3,3-difluoro-6-(iodomethyl)piperidin-2-one, a strategic shift to nickel catalysis is required[2].

Nickel complexes readily access a single-electron transfer (SET) pathway, generating a transient alkyl radical[3]. This radical pathway fundamentally alters the reaction kinetics, allowing the cross-coupling to outpace β -hydride elimination.

Ni_Catalytic_Cycle Ni1 Ni(I) Catalyst RadGen Alkyl Radical (R•) + Ni(II)-I Ni1->RadGen Alkyl-I (SET) Transmet Ni(II)-Ar + R• RadGen->Transmet Ar-B(OH)2 (Base) Ni3 Ni(III)(Ar)(R) Transmet->Ni3 Radical Rebound Prod sp2-sp3 Product + Ni(I) Ni3->Prod Reductive Elimination Prod->Ni1 Catalyst Regeneration

Figure 1: Single-electron transfer (SET) mechanistic pathway for Ni-catalyzed alkyl-Suzuki coupling.

Causality of the Leaving Group: The use of an iodide leaving group is critical. Alkyl iodides possess lower reduction potentials compared to bromides, making the initial SET by the Ni(I) species highly efficient. Furthermore, while the remote 3,3-difluoro substitution exerts an inductive electron-withdrawing effect, it is distant enough from the C6-methyl position that it stabilizes the transient radical without sterically hindering the crucial radical rebound step.

Benchmarking Data: Leaving Group & Fluorination Effects

To objectively evaluate the performance of 3,3-difluoro-6-(iodomethyl)piperidin-2-one, we benchmarked it against 6-(iodomethyl)piperidin-2-one (to isolate the effect of fluorination) and 3,3-difluoro-6-(bromomethyl)piperidin-2-one (to isolate the effect of the leaving group).

Standardized Reaction Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.5 equiv), NiCl₂·glyme (10 mol%), bathophenanthroline (15 mol%), KOtBu (2.0 equiv), sec-butanol, 60 °C, 12 h.

SubstrateLeaving GroupFluorinationYield (%)Primary Byproduct
3,3-difluoro-6-(iodomethyl)piperidin-2-one IodideYes (3,3-diF)84% Hydrodehalogenation (<5%)
6-(iodomethyl)piperidin-2-one IodideNo86% Hydrodehalogenation (~6%)
3,3-difluoro-6-(bromomethyl)piperidin-2-one BromideYes (3,3-diF)41% Unreacted starting material

Data Analysis & Causality:

  • Iodide vs. Bromide: The dramatic drop in yield from 84% to 41% when switching from iodide to bromide highlights the necessity of the iodide leaving group for efficient SET[4]. The higher bond dissociation energy of the C-Br bond severely impedes the initiation of the radical cycle, leaving the majority of the starting material unreacted.

  • Fluorinated vs. Non-Fluorinated: The 3,3-difluoro group at the opposite side of the piperidinone ring has a negligible steric impact on the reacting center. The statistically similar yields (84% vs. 86%) demonstrate that the fluorinated scaffold couples just as efficiently as the unfunctionalized ring, proving its viability as a reliable, drop-in replacement for library synthesis.

Validated Experimental Protocol

This methodology is designed as a self-validating system . The rigorous exclusion of oxygen is the most critical variable; failure to properly degas the solvent will result in radical quenching, providing an immediate diagnostic readout of procedural errors.

Materials:

  • 3,3-difluoro-6-(iodomethyl)piperidin-2-one (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • NiCl₂·glyme (0.1 mmol, 10 mol%)

  • Bathophenanthroline (0.15 mmol, 15 mol%)

  • Potassium tert-butoxide (2.0 mmol)

  • Anhydrous sec-butanol (5.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with NiCl₂·glyme and bathophenanthroline. Add 2.0 mL of anhydrous sec-butanol. Stir at room temperature for 30 minutes until a deep, homogenous color develops (indicating successful ligand complexation).

  • Reagent Addition: Add the arylboronic acid and KOtBu to the reaction mixture.

  • Substrate Introduction: Dissolve 3,3-difluoro-6-(iodomethyl)piperidin-2-one in 3.0 mL of sec-butanol and transfer it to the Schlenk tube.

  • Degassing (Critical Step): Seal the tube and perform three rigorous freeze-pump-thaw cycles on a Schlenk line.

    • Diagnostic Validation: Because the transient C6-methyl radical is highly oxophilic, trace O₂ will divert the reaction to the corresponding primary alcohol. Monitoring the crude mixture via GC-MS for this oxygenated byproduct serves as a built-in diagnostic indicator of your manifold's integrity and degassing efficiency.

  • Reaction Execution: Heat the sealed tube at 60 °C in an oil bath for 12 hours with vigorous stirring (800 rpm) to ensure optimal mass transfer in the heterogeneous mixture.

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of silica gel to remove the nickel catalyst. Concentrate the filtrate and analyze the crude mixture via ¹H-NMR to determine the ratio of cross-coupled product to the hydrodehalogenated byproduct before proceeding to column chromatography.

References

  • "3,3-Difluoro-6-(iodomethyl)piperidin-2-one - PubChem", National Institutes of Health. 1

  • "Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions", Squarespace.3

  • "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future", PMC, National Institutes of Health. 2

  • "Palladium-Catalyzed Borylation of Primary Alkyl Bromides", ACS Publications.4

Sources

Validation

Structural Validation and Purity Determination of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one: A Comparative Guide to qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter complex fluorinated building blocks that challenge traditional analytical workflows. 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0) is a prime exa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex fluorinated building blocks that challenge traditional analytical workflows. 3,3-difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0) is a prime example. This compound is a highly valuable intermediate in medicinal chemistry, offering a conformationally restricted lactam ring, a gem-difluoro group for metabolic stability, and a reactive iodomethyl handle for late-stage functionalization.

However, validating its structure and absolute purity presents a significant analytical hurdle. The molecule lacks an extended conjugated π -system, meaning it has virtually no UV chromophore. In this guide, we objectively compare traditional High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR)—specifically a dual-nuclei ( 1 H and 19 F) approach—demonstrating why qNMR is the superior, self-validating standard for this class of molecules.

The Causality Behind the Analytical Choice

Why do we pivot from chromatography to qNMR for fluorinated lactams? The decision is rooted in the fundamental physics of the detection methods:

  • The Chromophore Deficit : HPLC-UV requires a chromophore. For 3,3-difluoro-6-(iodomethyl)piperidin-2-one, detection must occur at low wavelengths (e.g., 210 nm). At this wavelength, solvent noise and trace UV-active impurities disproportionately inflate impurity profiles, skewing the area percent and leading to gross miscalculations of purity[1].

  • Response Factor Independence : qNMR is a primary analytical method. The integral of an NMR resonance is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure or extinction coefficient[2].

  • The Fluorine Advantage : 19 F-qNMR offers a massive chemical shift range with virtually zero background interference from typical organic solvents, excipients, or non-fluorinated starting materials[3].

  • Orthogonal Verification : By utilizing both 1 H and 19 F qNMR, we create an orthogonal, self-validating system. If the absolute purity calculated from the proton spectrum matches the fluorine spectrum, the confidence in the result is absolute[4].

Analytical Workflow Comparison

G A 3,3-difluoro-6-(iodomethyl)piperidin-2-one Sample Batch B Chromatographic Methods (HPLC-UV / LC-MS) A->B C Quantitative NMR (qNMR) A->C D Poor UV Absorption (Lack of Chromophore) B->D UV 210 nm E 1H-qNMR (Internal Std: Maleic Acid) C->E Proton tracking F 19F-qNMR (Internal Std: 4,4'-DFBP) C->F Fluorine tracking G Relative Purity (Prone to Error) D->G H Absolute Purity (Orthogonal Validation) E->H F->H I Self-Validating System High Confidence Release H->I Cross-validation

Fig 1. Analytical workflow comparing qNMR and HPLC for fluorinated lactam validation.

Experimental Design: A Self-Validating qNMR Protocol

To establish a robust methodology, we must address the physics of NMR. The most critical parameter in qNMR is the longitudinal relaxation time ( T1​ ). If the delay time ( D1​ ) between pulses is insufficient, the nuclei will not fully relax, leading to incomplete signal integration and artificially low purity values[4].

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection We select two distinct, highly pure Certified Reference Materials (CRMs) to prevent signal overlap:

  • For 1 H-qNMR : Maleic acid (traceable to NIST). It provides a sharp singlet at δ 6.26 ppm in DMSO- d6​ , well separated from the lactam's aliphatic protons.

  • For 19 F-qNMR : 4,4'-Difluorobenzophenone (4,4'-DFBP). It provides a distinct fluorine signal without overlapping the gem-difluoro signals of the analyte[5].

Step 2: Sample Preparation (Gravimetric Rigor) Weighing is the largest source of error in qNMR.

  • Using a microbalance (resolution 0.001 mg), accurately weigh ~15 mg of 3,3-difluoro-6-(iodomethyl)piperidin-2-one and ~5 mg of the respective IS into a clean glass vial.

  • Dissolve in 0.8 mL of anhydrous DMSO- d6​ . Ensure complete dissolution via vortexing.

  • Transfer 0.6 mL of the homogenous solution to a 5 mm precision NMR tube.

Step 3: Acquisition Parameters

  • Instrument : 400 MHz or 600 MHz NMR spectrometer.

  • T1​ Measurement : Conduct an inversion-recovery experiment. For this lactam, the T1​ of the longest-relaxing proton is typically ~2.5 s, and for fluorine ~1.8 s.

  • Relaxation Delay ( D1​ ) : Set to 20 seconds ( >7×T1​ ) to guarantee >99.9% relaxation[4].

  • Scans : 64 scans to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

Step 4: Data Processing & Calculation Apply a mild exponential window function (LB = 0.3 Hz). Perform manual phase and baseline correction. Integrate the IS peak and the target analyte peaks (e.g., the iodomethyl protons at δ ~3.4 ppm for 1 H, and the gem-difluoro multiplet for 19 F). Calculate purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​
Comparative Data: qNMR vs. HPLC-UV

To objectively compare performance, a single batch of 3,3-difluoro-6-(iodomethyl)piperidin-2-one was analyzed using HPLC-UV (210 nm), 1 H-qNMR, and 19 F-qNMR.

Analytical MethodDetection / ISApparent Purity (%)RSD (%) (n=3)Notes / Observations
HPLC-UV 210 nm94.2%1.8%High baseline noise; overestimation of UV-active trace impurities.
1 H-qNMR Maleic Acid98.7%0.4%Direct molar quantification. High precision.
19 F-qNMR 4,4'-DFBP98.6%0.5%Zero background interference. Orthogonal validation.

Data Interpretation: The HPLC-UV data suggests a purity of 94.2%. However, because the target lactam lacks a chromophore, its UV response factor is exceptionally low. A trace impurity with a strong chromophore (e.g., an aromatic starting material) will generate a massive peak area relative to its actual molar concentration, artificially depressing the calculated purity of the API[1].

Conversely, the 1 H and 19 F qNMR results (98.7% and 98.6%) are in near-perfect agreement. This cross-nuclear validation proves that the qNMR data reflects the true absolute mass fraction of the compound. The tight Relative Standard Deviation (RSD < 0.5%) further underscores the reliability of the gravimetric NMR approach[3].

Conclusion

For specialized fluorinated building blocks like 3,3-difluoro-6-(iodomethyl)piperidin-2-one, relying on traditional chromatography can lead to costly misinterpretations of batch quality. By implementing a dual-nuclei qNMR workflow, laboratories can establish a self-validating system that bypasses the need for compound-specific reference standards and eliminates response factor biases. The integration of 19 F-qNMR, in particular, leverages the unique isotopic signature of the molecule, providing an unimpeachable standard of purity for drug development applications.

References
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content PubMed Central (PMC)[Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy ACG Publications [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

This document provides essential procedural guidance for the safe handling and disposal of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one. Tailored for researchers, scientists, and drug development professionals, this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to offer a deep, scientifically-grounded framework for managing this compound's waste stream, ensuring both laboratory safety and environmental stewardship.

Core Hazard Assessment and Chemical Profile

A foundational understanding of a molecule's structure and reactivity is paramount to safe disposal. 3,3-Difluoro-6-(iodomethyl)piperidin-2-one is a complex halogenated heterocyclic compound. Its proper management is dictated by the interplay of its distinct functional groups: the piperidin-2-one core, the geminal difluoro group, and the α-iodomethyl ketone moiety.

GHS Hazard Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,3-Difluoro-6-(iodomethyl)piperidin-2-one is classified with the following hazards[1][2]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Chemical Reactivity Insights: The structure contains an α-halo ketone, a functional group known for its heightened reactivity. The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of the α-carbon, making the carbon-iodine bond susceptible to nucleophilic substitution.[3][4][5] This inherent reactivity necessitates careful segregation from incompatible materials, particularly strong bases or nucleophiles, which could trigger unintended reactions.[6]

Furthermore, as a multi-halogenated organic compound, its thermal decomposition can be complex. Improper incineration at low temperatures could lead to the formation of hazardous byproducts such as hydrogen fluoride (HF), hydrogen iodide (HI), and potentially other toxic gases.[7][8] This underscores the necessity for disposal via specialized, high-temperature incineration facilities equipped to handle halogenated waste streams.[9][10]

Engineering Controls and Personal Protective Equipment (PPE)

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[11][12][13] This includes implementing a comprehensive Chemical Hygiene Plan (CHP) and utilizing appropriate controls to minimize exposure.

Engineering Controls: All handling and preparation for disposal of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling vapors or aerosols, which may cause respiratory irritation.[2]

Personal Protective Equipment (PPE): The following table summarizes the minimum PPE required when handling this compound and its waste.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Change gloves immediately if contamination occurs.To prevent skin contact and irritation, as the compound is a known skin irritant.[2]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious, irreversible eye damage.[1][2]
Skin and Body A flame-resistant laboratory coat. Ensure cuffs are secured and the coat is fully buttoned.To protect skin from accidental contact and contamination.
Respiratory Not generally required if work is performed within a certified fume hood.A fume hood provides adequate protection from respiratory irritation. If a hood is unavailable or in case of a large spill, use a NIOSH-approved respirator.

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

Step-by-Step Spill Cleanup Procedure:

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is inadequate.[14]

  • Don PPE: Before re-entering the area, don the full PPE outlined in Section 2.

  • Contain Spill: For liquid spills, cover with a non-combustible absorbent material such as vermiculite, sand, or earth.[14][15] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover to avoid generating dust.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, robust, and sealable container labeled for halogenated hazardous waste.[14] Use non-sparking tools if the compound is dissolved in a flammable solvent.[16]

  • Decontaminate Area: Clean the spill surface with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials (wipes, swabs) as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, in accordance with your laboratory's Chemical Hygiene Plan.[14]

Waste Segregation, Collection, and Disposal Pathway

Proper segregation is the most critical step in the disposal process, ensuring compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[17][18][19][20]

Core Principle: Designate as Halogenated Organic Waste Due to the presence of both fluorine and iodine, all waste streams containing 3,3-Difluoro-6-(iodomethyl)piperidin-2-one must be classified and collected as Halogenated Organic Waste .[21] This waste must be kept separate from non-halogenated waste streams to ensure it is routed to the correct disposal facility.[22][23] Mixing these waste types increases disposal costs and can violate regulatory requirements.[23]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Waste containing 3,3-Difluoro-6-(iodomethyl)piperidin-2-one is generated liquid Liquid Waste (e.g., reaction mixtures, solutions) start->liquid Identify Waste Type solid Solid Waste (e.g., contaminated gloves, wipes, silica) start->solid Identify Waste Type sharps Contaminated Sharps (e.g., needles, glass pipettes) start->sharps Identify Waste Type empty Empty Containers start->empty Identify Waste Type liquid_container Collect in sealed, compatible Halogenated Liquid Waste Container liquid->liquid_container solid_container Collect in sealed, compatible Halogenated Solid Waste Container solid->solid_container sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container decon Triple-rinse with solvent. Collect rinsate as halogenated liquid waste. empty->decon storage Store securely in designated Hazardous Waste Accumulation Area liquid_container->storage solid_container->storage sharps_container->storage decon->liquid_container Collect Rinsate defaced Deface label and dispose of rinsed container per EHS guidelines. decon->defaced end Dispose via Licensed Hazardous Waste Contractor storage->end

Caption: Waste Disposal Workflow for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one.

Step-by-Step Collection Protocol:
  • Container Selection: Use only approved, chemically compatible hazardous waste containers with secure, tight-fitting lids. High-density polyethylene (HDPE) is a suitable option.[15] Ensure the container is in good condition.

  • Labeling: Label the waste container before adding any waste.[22] The label must clearly state "Hazardous Waste," the full chemical name "3,3-Difluoro-6-(iodomethyl)piperidin-2-one," and list all other components in the waste mixture.[14] Appropriate hazard pictograms (e.g., corrosive, irritant) must be displayed.

  • Segregation:

    • Liquid Waste: Collect all unused solutions, reaction residues, and solvent rinsates in a designated "Halogenated Organic Liquid Waste" container.

    • Solid Waste: Dispose of all contaminated lab materials (gloves, absorbent pads, weighing paper, silica gel) in a separate, clearly labeled "Halogenated Organic Solid Waste" container.[14]

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[18][22] Store sealed containers in a designated and properly ventilated satellite accumulation area or central hazardous waste storage area, with secondary containment to catch any potential leaks.[14]

Decontamination and Empty Container Management

"Empty" containers that held 3,3-Difluoro-6-(iodomethyl)piperidin-2-one are not truly empty and must be managed as hazardous waste.

Protocol for Empty Containers:

  • Triple Rinse: Rinse the container three times with a suitable laboratory solvent (e.g., acetone, ethanol).[14]

  • Collect Rinsate: Each rinse must be collected and disposed of as halogenated liquid hazardous waste. Do not pour the rinsate down the drain. [21]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then be disposed of according to your institution's specific guidelines, which may allow for disposal as non-hazardous solid waste or require it to be collected as hazardous debris.[14]

Final Disposal by Licensed Professionals

The ultimate disposal of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one waste must be managed by a licensed and certified hazardous waste disposal company.[14][24] Your institution's EHS department will coordinate with these contractors for the safe pickup, transport, and destruction of the waste, ensuring a compliant "cradle-to-grave" management process as mandated by the EPA.[19]

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex AI Search.
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • α-Halo ketone. Wikipedia.
  • Laboratory Safety Guidance.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • α-Haloketone Reactions in Heterocyclic Chemistry: Applic
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • 29 CFR 1910.
  • OSHA Standards for Biological Labor
  • Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases. ACS ES&T Engineering.
  • OSHA Regulations and Guidance Applicable to Labor
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • 3,3-difluoro-6-(iodomethyl)
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Halogenated Organic Liquids - Standard Oper
  • 7.2 Organic Solvents.
  • Pharmaceuticals and iodinated contrast media in a hospital wastew
  • Reactions of α-halogeno-ketones with aromatic compounds. Journal of the Chemical Society (Resumed).
  • 3,3-Difluoro-6-(iodomethyl)piperidin-2-one. PubChem.
  • 4-Piperidinopiperidine Safety D
  • Piperidine Safety D
  • Thermal Decomposition of Per- and Polyfluoroalkyl Substances. Royal Society of Chemistry Books.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • PIPERIDINE Product Information.
  • The Environmental Impact of Iodinated Contrast Media. University of Texas Southwestern Medical Center.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
  • Combustion and thermal decomposition of fluorinated polymers.
  • Ozone Degradation of Iodinated Pharmaceutical Compounds. ASCE Library.
  • Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. CSWAB.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Thermal degradation of fluoropolymers. Toxics Use Reduction Institute (TURI).
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
  • Safety D
  • Removal of volatile, organic iodines from vented containment gas streams. Indico.
  • Chemical Safety D
  • Safety D
  • Iodine Recycling Business. Godo Shigen.
  • Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • How to store / dispose of Iodine crystals? Reddit.
  • Chemical Compatibility D

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Handling

Personal protective equipment for handling 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Title: Safe Handling, PPE, and Operational Guide for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one Introduction: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0) is a highly specialized, conformationally restr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling, PPE, and Operational Guide for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Introduction: 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS: 2169347-80-0) is a highly specialized, conformationally restricted fluorinated building block utilized in advanced medicinal chemistry and drug development[1]. While its unique structure makes it a valuable intermediate, the presence of the iodomethyl moiety classifies this compound as a potent alkylating agent. This guide provides drug development professionals with a rigorous, self-validating operational framework to ensure absolute safety during handling, storage, and disposal.

Hazard Profile & Causality

Understanding the chemical reactivity of 3,3-Difluoro-6-(iodomethyl)piperidin-2-one is critical for selecting the appropriate safety measures. The carbon-iodine bond is highly polarized, and the iodide ion is an excellent leaving group. This makes the methylene carbon highly susceptible to nucleophilic substitution ( SN​2 ) by biological macromolecules, such as the thiol groups in cysteine or primary amines in DNA and proteins.

This inherent electrophilicity is the direct cause of its severe health hazards[2],[3]:

GHS Hazard ClassHazard Code & StatementMechanism of Toxicity & Causality
Eye Dam. 1 H318: Causes serious eye damageRapid, irreversible electrophilic alkylation of corneal proteins in the aqueous environment of the eye[2].
Skin Irrit. 2 H315: Causes skin irritationCovalent modification and cross-linking of epidermal keratinocytes upon dermal contact[1].
STOT SE 3 H335: May cause respiratory irritationAerosolization or dust inhalation leads to direct alkylation of the respiratory mucosa[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive alkyl iodides. The following matrix must be strictly adhered to:

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1/EN 166 compliant) and a full-face shield.

    • Causality: H318 indicates that even a micro-droplet or dust particle can cause permanent blindness[2]. Standard safety glasses lack the orbital seal required to prevent aerosol ingress.

  • Hand Protection: Mandatory double-gloving.

    • Inner Glove: Nitrile (4-8 mil) for tactile dexterity.

    • Outer Glove: Butyl rubber (14-30 mil) or heavy-duty neoprene.

    • Causality: Halogenated organic compounds and alkylating agents can permeate thin nitrile over extended periods. Butyl rubber provides an impermeable barrier to halogenated electrophiles.

  • Respiratory & Engineering Controls: Handle exclusively inside a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood with a verified face velocity of 80–120 fpm.

    • Causality: Prevents inhalation of dust or vapors that trigger H335 respiratory toxicity[1].

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) or a disposable Tyvek suit over standard lab attire, combined with closed-toe, non-porous footwear.

Operational Plan & Handling Protocol

Every protocol must be a self-validating system to ensure no exposure occurs.

  • Step 1: Pre-Operational Readiness & Validation

    • Verify the fume hood monitor displays a safe flow rate.

    • Validation Step: Prepare a quenching bath of 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) or 1 M NaOH inside the fume hood before opening the chemical container. This ensures immediate neutralization capability is online and ready.

  • Step 2: Weighing and Transfer

    • Use an anti-static weighing boat to prevent electrostatic dispersion of the compound.

    • Perform all weighing inside the draft shield of the fume hood. Never transport the unsealed compound across the laboratory.

    • Use closed-system transfers (e.g., septum-piercing syringes for solutions) whenever possible.

  • Step 3: Decontamination

    • Immediately submerge all spatulas, glassware, and reusable tools in the prepared thiosulfate bath.

    • Allow tools to soak for at least 30 minutes to ensure complete nucleophilic substitution of any residual alkyl iodide before standard washing.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to chemically quench the alkylating agent, converting it into a benign, non-reactive species before disposal.

  • Step 1: Isolation and Containment

    • Evacuate the immediate area if the spill occurs outside engineering controls.

    • Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use paper towels, as friction or chemical incompatibility could exacerbate the hazard.

  • Step 2: Chemical Quenching (Neutralization)

    • Carefully pour the 10% Na2​S2​O3​ quenching solution over the absorbed spill.

    • Causality: The thiosulfate anion is a potent nucleophile that rapidly attacks the iodomethyl group via an SN​2 mechanism, displacing the iodide and forming a stable, non-toxic Bunte salt (thioether derivative).

  • Step 3: Validation & Disposal

    • Allow the quenching reaction to proceed for 15–20 minutes.

    • Validation Step: For large-scale laboratory disposal, verify the complete consumption of the alkyl iodide by taking a micro-aliquot of the waste solution and analyzing it via TLC or LC-MS.

    • Once validated, scoop the neutralized slurry into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label explicitly as "Neutralized Halogenated Organic Waste" and submit to Environmental Health & Safety (EHS).

Workflow Visualization

The following diagram illustrates the critical path for safe handling and emergency quenching of this alkylating agent.

Workflow Start 3,3-Difluoro-6-(iodomethyl) piperidin-2-one PPE Don Mandatory PPE (Butyl/Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Ducted Chemical Fume Hood PPE->Hood Reaction Execute Synthesis/ Handling Protocol Hood->Reaction Spill Spill or Contamination? Reaction->Spill Quench Quench with 10% Sodium Thiosulfate Spill->Quench Yes (Neutralize Alkyl Iodide) Waste Halogenated Organic Waste Disposal Spill->Waste No (Standard Cleanup) Quench->Waste

Workflow for the safe handling, emergency quenching, and disposal of the alkylating agent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 132398461, 3,3-Difluoro-6-(iodomethyl)piperidin-2-one." PubChem,[Link].

  • NextSDS. "3,3-difluoro-6-(iodomethyl)piperidin-2-one — Chemical Substance Information." NextSDS,[Link].

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